molecular formula C14H14N2O2S B185572 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine CAS No. 314284-67-8

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine

Cat. No.: B185572
CAS No.: 314284-67-8
M. Wt: 274.34 g/mol
InChI Key: XKBHHJLZPOQOFS-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine is a useful research compound. Its molecular formula is C14H14N2O2S and its molecular weight is 274.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBHHJLZPOQOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341869
Record name 4-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314284-67-8
Record name 4-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of Indole Derivatives: A Modern Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum

The indole nucleus is a cornerstone of medicinal chemistry and natural products, forming the scaffold for a vast array of bioactive compounds, from the neurotransmitter serotonin to the anti-cancer agent vincristine. For the researcher tasked with identifying a novel indole derivative or confirming the structure of a synthetic product, the challenge lies not in a single measurement, but in the intelligent synthesis of data from multiple spectroscopic techniques. This guide is designed not as a rigid checklist, but as a strategic framework for structural elucidation. We will move beyond simply listing techniques to explain the causality behind the experimental workflow, demonstrating how each piece of spectral data serves as a validation check for the others, culminating in an unambiguous structural assignment.

Part 1: The Integrated Spectroscopic Workflow: A Strategy for Certainty

The modern approach to structure elucidation is a logical, sequential process. We begin with methods that provide broad, foundational information (like molecular formula) and progressively move to techniques that offer fine-grained detail about atomic connectivity. This workflow is designed to be self-validating; a hypothesis generated from one technique must be corroborated by the next.

The logical flow of investigation is as follows:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition, yielding the molecular formula. This is the bedrock of the entire process.

  • Infrared (IR) & UV-Vis Spectroscopy: To identify the functional groups present and confirm the core chromophore, providing a "parts list" for the molecular puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To meticulously map the molecular skeleton, establishing the precise connectivity of every atom and confirming the final structure.

Below is a visualization of this strategic workflow.

G cluster_0 cluster_1 Step 1: Foundational Data cluster_2 Step 2: Functional Group & Chromophore ID cluster_3 Step 3: Definitive Connectivity Mapping cluster_4 start Isolated Indole Derivative (Unknown Structure) MS Mass Spectrometry (HRMS) start->MS Formula Molecular Formula & Index of Hydrogen Deficiency (IHD) MS->Formula Provides IR FT-IR Spectroscopy Formula->IR UV UV-Vis Spectroscopy Formula->UV Final Validated Structure Formula->Final Cross-Validation Func_Groups Identified Functional Groups (e.g., -OH, C=O, -NH) IR->Func_Groups NMR NMR Spectroscopy IR->NMR Chromo Indole Chromophore Confirmation UV->Chromo UV->NMR Func_Groups->Final Cross-Validation H1 ¹H NMR C13 ¹³C & DEPT COSY COSY HSQC HSQC HMBC HMBC HMBC->Final

Caption: Integrated workflow for indole derivative structure elucidation.

Part 2: Mass Spectrometry (MS): Defining the Molecular Boundaries

The first and most critical step is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution must be free of particulate matter.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy (< 5 ppm).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive or negative ion mode, depending on the nature of the analyte. For most indole derivatives, positive ion mode ([M+H]⁺) is effective.

  • Data Processing: Use the instrument's software to determine the centroid of the molecular ion peak. Input this exact mass into a molecular formula calculator, specifying possible elements (C, H, N, O, and others if suspected). The calculator will provide a list of possible formulas ranked by mass accuracy.

Data Interpretation: From Mass to Formula
  • Molecular Formula: The formula with the lowest mass error (typically < 5 ppm) and a logical isotopic pattern is selected.

  • Index of Hydrogen Deficiency (IHD): Once the formula (CₐHₙNₑOₓ...) is known, the IHD (or degrees of unsaturation) is calculated. This value reveals the total number of rings and/or multiple bonds in the molecule.

    • Formula: IHD = a - (n/2) + (e/2) + 1

    • Causality: For a simple indole core (C₈H₇N), the IHD is 6 (one aromatic ring = 4, one double bond in the pyrrole ring = 1, one ring fusion = 1). Any IHD value greater than 6 indicates additional rings or multiple bonds in the substituents.

  • Characteristic Fragmentation: While HRMS focuses on the parent ion, tandem MS (MS/MS) can reveal characteristic fragments. The indole ring is relatively stable, but common fragmentation pathways include the loss of substituents and cleavage of the pyrrole ring.[1][2] A key fragmentation for the indole nucleus itself involves the loss of HCN (27 Da) from the pyrrole ring.[1]

Trustworthiness Check
  • The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. An even number of nitrogen atoms results in an even molecular weight. This is a quick check for consistency.

  • Isotopic Pattern: The observed isotopic pattern (e.g., the M+1 peak from ¹³C) should match the theoretically calculated pattern for the proposed formula.

Part 3: Vibrational & Electronic Spectroscopy: Identifying Components

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a rapid, non-destructive method to identify the functional groups present. This allows for a preliminary sketch of the molecule's features.

Data Interpretation: Key Indole Absorptions

Functional GroupWavenumber (cm⁻¹)Intensity/AppearanceCausality
N-H Stretch (Indole)3400 - 3500Sharp, MediumUnsubstituted pyrrole nitrogen.[3]
O-H Stretch (Alcohol)3200 - 3600Broad, StrongIndicates a hydroxyl substituent.
C-H Stretch (Aromatic)3000 - 3100MediumC-H bonds on the benzene ring.[3]
C-H Stretch (Aliphatic)2850 - 3000Medium-StrongC-H bonds in alkyl substituents.
C=O Stretch (Ketone/Ester)1650 - 1750StrongIndicates a carbonyl-containing substituent.
C=C Stretch (Aromatic)1450 - 1620Medium-StrongBenzene ring skeletal vibrations.[3]
UV-Visible Spectroscopy

This technique provides information about the electronic structure of the conjugated indole chromophore.

Data Interpretation: The Indole Chromophore

Indole derivatives typically display two main absorption bands in non-polar solvents, arising from the ¹Lₐ and ¹Lₑ transitions.[4]

  • ¹Lₑ Band: Appears around 260-290 nm.

  • ¹Lₐ Band: Appears at shorter wavelengths, often overlapping.

  • Causality: Substituents that extend conjugation (e.g., a carbonyl group at C3) or electron-donating groups (e.g., -OH, -OCH₃) on the benzene ring will cause a bathochromic (red) shift to longer wavelengths.[4] This data confirms the presence and electronic environment of the indole core.

Part 4: NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for structure elucidation, providing unambiguous evidence of atomic connectivity. The process is a logical progression through a series of experiments.

G H1 ¹H NMR (Proton Count & Environment) C13 ¹³C & DEPT NMR (Carbon Count & Type) H1->C13 Provides proton info for COSY COSY (¹H-¹H Connections) C13->COSY Provides carbon framework for HSQC HSQC (Direct ¹H-¹³C Connections) COSY->HSQC Identifies spin systems to be assigned in HMBC HMBC (Long-Range ¹H-¹³C Connections) HSQC->HMBC Assigns atoms for connecting fragments in Structure Final Structure HMBC->Structure Confirms final connectivity

Caption: Logical sequence of NMR experiments for structure elucidation.

Step-by-Step NMR Protocol & Interpretation

A. ¹H NMR: The Proton Inventory

  • Protocol: Dissolve 5-10 mg of sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire a standard ¹H spectrum. A drop of D₂O can be added to a second sample to identify exchangeable protons (N-H, O-H).

  • Interpretation:

    • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Aromatic protons of the indole ring typically appear between δ 7.0-8.0 ppm, while the N-H proton is further downfield (> δ 8.0 ppm in DMSO-d₆).[5]

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Multiplicity: The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, governed by the n+1 rule.

B. ¹³C NMR & DEPT: The Carbon Skeleton

  • Protocol: Using the same sample, acquire a broadband proton-decoupled ¹³C spectrum, followed by a DEPT-135 experiment.

  • Interpretation:

    • ¹³C Spectrum: Provides the total number of unique carbon atoms. Aromatic/olefinic carbons are found from δ 100-150 ppm, while aliphatic carbons are typically < δ 60 ppm.

    • DEPT-135 Spectrum: This experiment is crucial for determining carbon types.[6]

      • Positive Signals: CH and CH₃ groups.

      • Negative Signals: CH₂ groups.

      • Absent Signals: Quaternary carbons (C) and carbonyls (C=O).

    • Causality: By comparing the ¹³C and DEPT-135 spectra, one can generate a complete inventory of C, CH, CH₂, and CH₃ groups, which must match the molecular formula from MS.

C. 2D NMR: Assembling the Puzzle

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Principle: Reveals proton-proton couplings, typically over two or three bonds.[7] A cross-peak between two proton signals indicates they are neighbors.

    • Application: Invaluable for tracing out connected proton networks, such as the four adjacent protons on an unsubstituted benzene ring (H4 through H7).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Principle: Shows correlations between protons and the carbons they are directly attached to (one-bond ¹J_CH coupling).[7][8]

    • Application: This is the definitive link between the ¹H and ¹³C spectra. Each cross-peak allows you to assign a specific proton to its corresponding carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Principle: Shows correlations between protons and carbons over two or three bonds (long-range ²J_CH and ³J_CH couplings).[8][9]

    • Application: This is the ultimate tool for connecting molecular fragments. It allows you to "see" through non-protonated quaternary carbons. For example, an HMBC correlation from the protons of a substituent to a carbon within the indole ring provides unambiguous proof of its attachment point.

The Self-Validating System

The final proposed structure is only considered correct if it is consistent with all acquired data. An HMBC correlation cannot contradict a COSY connection. The number of protons and carbons from NMR must match the molecular formula from MS. The functional groups identified by IR must be accounted for in the final NMR-derived structure. This convergence of evidence is the hallmark of a trustworthy elucidation.

Part 5: Case Study - Elucidation of Indole-3-Carbinol

Let's apply this workflow to a known indole derivative, Indole-3-Carbinol.[10][11]

1. Foundational Data (MS, IHD)

  • HRMS: An [M+H]⁺ peak is observed, leading to a molecular formula of C₉H₉NO .

  • IHD Calculation: 9 - (9/2) + (1/2) + 1 = 6. This is consistent with a standard indole ring system.

2. Functional Group ID (IR & UV-Vis)

  • IR Spectrum: Shows a broad peak at ~3300 cm⁻¹ (O-H stretch), a sharp peak at ~3410 cm⁻¹ (N-H stretch), and peaks at ~3050 cm⁻¹ (aromatic C-H) and ~1460 cm⁻¹ (aromatic C=C).[12] This suggests the presence of an alcohol and an indole N-H.

  • UV-Vis Spectrum: Shows absorption maxima around 220 nm and 280 nm, characteristic of the indole chromophore.[13]

3. Definitive Connectivity (NMR)

Data TypeObservationInterpretation
¹H NMR δ 8.1 (br s, 1H, D₂O exch.), δ 7.0-7.7 (m, 5H), δ 4.8 (s, 2H), δ 1.6 (br s, 1H, D₂O exch.)N-H proton, 5 aromatic protons (4 on benzene ring, 1 on pyrrole), a CH₂ group, and an O-H proton.
¹³C NMR 8 unique signals in the aromatic region (δ 110-136), 1 signal in the aliphatic region (δ ~58).Confirms 8 sp² carbons of the indole ring and 1 sp³ carbon.
DEPT-135 5 positive aromatic signals (CH), 1 negative aliphatic signal (CH₂).Confirms 5 CH groups in the aromatic part and one CH₂ group. Comparing with ¹³C reveals 3 quaternary carbons.
HSQC Correlation between δ 4.8 (¹H) and δ ~58 (¹³C).Assigns the methylene protons to the aliphatic carbon.
HMBC Critical Correlation: Cross-peaks from the CH₂ protons (δ 4.8) to carbons C2 (~δ 124) and C3a (~δ 128) of the indole ring.This unambiguously places the -CH₂OH group at the C3 position of the indole ring.

References

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Ray, S. S., & Vivian, J. T. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

  • YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • TSI Journals. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

  • PubChem. (n.d.). Indole-3-Carbinol. [Link]

  • ResearchGate. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. [Link]

  • ResearchGate. (n.d.). The UV wavelength scanning result of indole-3-carbinol from 200 to 400 nm. [Link]

  • MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]

  • Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. [Link]

  • TSI Journals. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

  • Molecules. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Electrochemical Synthesis of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on Electrochemical Oxidative Coupling for Drug Development Professionals, Researchers, and Scientists

Foreword: Beyond the Flask – Harnessing Electrons for Modern Drug Discovery

The sulfonamide motif is a cornerstone of modern medicine and agrochemistry, integral to the function of countless therapeutic agents.[1] Historically, the synthesis of these critical compounds has been tethered to classical methods, often relying on the use of unstable, toxic, and moisture-sensitive sulfonyl chlorides.[2][3][4] This traditional pathway, while effective, presents significant challenges in terms of safety, substrate scope, and environmental impact.

As Senior Application Scientists, our role is to bridge the gap between novel methodologies and practical, field-proven applications. This guide is designed to provide you not with a mere academic overview, but with a deep, actionable understanding of electrochemical oxidative coupling—a transformative approach to sulfonamide synthesis. By leveraging the power of electricity, we can forge S-N bonds under remarkably mild conditions, using readily available thiols and amines as starting materials.[2][3] This process eliminates the need for harsh chemical oxidants and transition-metal catalysts, positioning electrochemistry as a powerful tool for green, efficient, and scalable synthesis in the drug development pipeline.[2][3]

The Core Principle: A Mechanistic Dissection of S-N Bond Formation

The elegance of the electrochemical approach lies in its ability to orchestrate a multi-step oxidative cascade within a single, controlled environment. The transformation is not a simple "one-shot" coupling but a finely tuned sequence of electron-transfer events at the anode surface. Understanding this mechanism is paramount to troubleshooting, optimizing, and adapting the methodology for novel substrates.

The widely accepted pathway involves four key stages:[2][5]

  • Initial Thiol Dimerization: The process begins with the anodic oxidation of the thiol starting material. This is a rapid, low-potential step that quantitatively converts the thiol into its corresponding disulfide, often within the first 20 seconds of the reaction.[2] This insight is practically significant, as it allows for the direct use of less odorous disulfides as starting materials, circumventing a common drawback of thiol chemistry.[2]

  • Generation of the Key Aminium Radical: Following disulfide formation, the amine is oxidized at the anode to form a highly reactive aminium radical cation.[2][5] The generation of this intermediate is a cornerstone of the entire process, and its successful formation is substantiated by radical scavenger experiments, which completely halt the reaction.[2]

  • S-N Bond Formation via Radical Coupling: The electrophilic aminium radical attacks the disulfide, leading to the formation of a sulfenamide intermediate and forging the crucial S-N bond.[2][5]

  • Sequential Oxidation to Sulfonamide: The newly formed sulfenamide does not accumulate but undergoes two subsequent, consecutive oxidation steps at the anode. It is first oxidized to a sulfinamide intermediate, which is then rapidly oxidized again to yield the final, stable sulfonamide product.[2][5][6] This entire cascade is driven purely by the applied electrical potential.

This multi-step process can be visualized as follows:

G cluster_coupling Thiol Thiol (R-SH) Disulfide Disulfide (RS-SR) Thiol->Disulfide -2e⁻, -2H⁺ (Step 1) Anode Anode Surface Thiol->Anode Sulfenamide Sulfenamide Intermediate Disulfide->Sulfenamide Amine Amine (R'-NH₂) Aminium Aminium Radical (R'-NH₂•⁺) Amine->Aminium -e⁻ (Step 2) Amine->Anode Aminium->Sulfenamide Radical Attack (Step 3) Sulfinamide Sulfinamide Intermediate Sulfenamide->Sulfinamide -2e⁻, +H₂O (Step 4a) Sulfenamide->Anode Sulfonamide Final Sulfonamide Sulfinamide->Sulfonamide -2e⁻ (Step 4b) Sulfinamide->Anode

Caption: Proposed mechanism for electrochemical sulfonamide synthesis.

The Electrochemical Workflow: From Beaker to Continuous Flow

The practical execution of this synthesis can be approached in two primary ways: traditional batch electrolysis or a more advanced continuous flow setup. The choice is not arbitrary and depends on reaction kinetics, scalability requirements, and substrate properties.

FeatureBatch ReactorFlow ReactorSenior Scientist's Insight
Reaction Time Typically longer (e.g., 24 hours)[7]Significantly shorter (e.g., 5-10 minutes)[2][7]The high surface-area-to-volume ratio in microreactors dramatically enhances mass transport to the electrode surface, accelerating the reaction.[7]
Electrolyte High loading required (e.g., 100 mol%)[7]Low loading sufficient (e.g., 10 mol%)[6][7]The small interelectrode gap in flow cells minimizes ohmic drop, allowing for efficient electrolysis with less supporting electrolyte, which simplifies purification.
Scalability LimitedReadily scalable by extending operation time[2]Flow chemistry offers a "scale-out" approach. A reaction optimized on a milligram scale can be scaled to a 10+ mmol scale simply by running the pump for longer.[2]
Use Case Slow reactions, substrates with low solubility, or reactions prone to precipitate formation[7]Rapid reaction screening, process optimization, and scalable production[7]While flow is superior for most cases, batch remains a valuable tool for "problematic" substrates that could clog a microreactor.

The logical workflow for both setups can be visualized as follows:

G cluster_prep 1. Reagent Preparation cluster_flow 2a. Flow Electrolysis cluster_batch 2b. Batch Electrolysis cluster_workup 3. Work-up & Purification Prep Prepare solution of: - Thiol/Disulfide - Amine - Electrolyte - Solvent System Pump Syringe Pump Prep->Pump Cell Undivided Cell (Graphite Anode/Fe Cathode) Prep->Cell Alternative Path Reactor Flow Reactor (Graphite Anode/Fe Cathode) Pump->Reactor 5-10 min residence time Workup Quench, Extract, & Concentrate Reactor->Workup Cell->Workup Purify Column Chromatography Workup->Purify

Caption: Comparative experimental workflows for batch vs. flow electrosynthesis.

Field-Proven Protocols: A Step-by-Step Guide

Trustworthiness in any protocol stems from its robustness and reproducibility. The following methods are based on established, peer-reviewed procedures and include self-validating checkpoints.

Protocol 1: Continuous Flow Synthesis (Preferred Method)

This protocol is optimized for rapid and efficient synthesis, leveraging the advantages of microflow technology.[2][3]

A. Materials & Setup:

  • Reagents: Thiol (1.0 equiv), Amine (1.5 equiv), Tetramethylammonium tetrafluoroborate (Me₄NBF₄, 0.1 equiv).

  • Solvent System: Acetonitrile (CH₃CN) and 0.3 M Hydrochloric Acid (HCl) in a 3:1 v/v ratio.

  • Electrodes: Graphite plate anode, Stainless steel or Iron cathode.

  • Apparatus: A microflow electrochemical reactor (e.g., with a ~700 μL volume and ~250 μm interelectrode gap), a syringe pump, and a constant current power supply.

B. Procedure:

  • Solution Preparation: In a volumetric flask, dissolve the thiol, amine, and Me₄NBF₄ in the prepared CH₃CN/HCl solvent system to achieve the desired final concentration (e.g., 0.1 M in thiol). Causality Note: The acid is crucial for obtaining high yields; its absence leads to significantly poorer performance.[6] The 1.5 excess of amine ensures complete consumption of the limiting thiol reagent.

  • System Priming: Flush the microflow reactor and tubing with the solvent system to remove any air bubbles.

  • Electrolysis: Draw the reactant solution into a gas-tight syringe and place it on the syringe pump. Connect the reactor electrodes to the power supply.

  • Initiate Flow & Current: Begin pumping the solution through the reactor at a flow rate calculated to achieve the desired residence time (typically 5 minutes). Simultaneously, apply a constant current. Self-Validating Check: Observe for the evolution of hydrogen gas at the cathode, a benign byproduct confirming the electrochemical circuit is active.[3]

  • Collection: Collect the reactor output after the initial volume has been flushed through (typically after 2-3 reactor volumes).

  • Work-up: Quench the collected solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the pure sulfonamide.

Protocol 2: Batch Synthesis

This protocol is an alternative for reactions that are very slow or involve starting materials that may precipitate and block a flow reactor.[7]

A. Materials & Setup:

  • Reagents: Thiol (1.0 equiv), Amine (1.5 equiv), Me₄NBF₄ (1.0 equiv).

  • Solvent System: Acetonitrile (CH₃CN) and 0.3 M Hydrochloric Acid (HCl) in a 3:1 v/v ratio.

  • Electrodes: Graphite plate or rod anode, Iron plate or rod cathode.

  • Apparatus: An undivided electrochemical cell (a simple beaker is sufficient), a magnetic stirrer, and a constant current power supply.

B. Procedure:

  • Cell Assembly: Place the graphite anode and iron cathode into the undivided cell, ensuring they do not touch. Secure them with a clamp.

  • Solution Preparation: Add the solvent system to the cell, followed by the thiol, amine, and the full equivalent of Me₄NBF₄. Causality Note: Batch reactions require a much higher electrolyte concentration to maintain conductivity over the larger electrode gap and longer reaction time.[7]

  • Electrolysis: Begin stirring the solution vigorously. Connect the electrodes to the power supply and apply a constant current.

  • Reaction Monitoring: Allow the reaction to proceed for the required time (typically 24 hours). Self-Validating Check: Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC or LC-MS to track the consumption of the starting thiol.

  • Work-up & Purification: Once the reaction is complete, follow the same work-up and purification steps (6-8) as described in the continuous flow protocol.

Substrate Versatility and Optimization

The mild, catalyst-free nature of this electrochemical method imparts it with a broad substrate scope and high functional group tolerance.[2][3]

Data on Substrate Compatibility
Reactant ClassCompatible ExamplesKey Insights & Causality
Primary Amines Ammonia, alkylamines (methyl, butyl, cyclohexyl), benzylamine, allylamine, propargylamine[2][6]A wide range of primary amines are excellent coupling partners. Functional groups like alkenes and alkynes are well-tolerated, providing handles for further synthetic diversification.[2]
Secondary Amines Pyrrolidine, piperidine, morpholine, dipropylamine[2]Cyclic and acyclic secondary amines react efficiently, demonstrating the robustness of the protocol.
Amino Acids Glycine, proline, phenylalanine, serine, tyrosine[2]The reaction proceeds without racemization of chiral centers, making it highly valuable for synthesizing non-proteinogenic building blocks for peptide chemistry.[2]
Thiols Thiophenols (with electron-donating, -withdrawing, and sterically hindering groups), alkyl thiols[2]The reaction is largely insensitive to the electronic properties or steric hindrance on the thiol partner. Ortho, meta, and para substituents are all well-tolerated.[2]
Challenging Substrates Heteroarylamines (e.g., 4-aminopyridine), Imidazole, Pyrazole[6]These substrates are initially unreactive. However, the addition of 1 equivalent of pyridine, acting as an electron mediator, successfully facilitates the coupling.[6][7]

Conclusion and Authoritative Grounding

Electrochemical oxidative coupling represents a paradigm shift in sulfonamide synthesis. It transforms a historically challenging process into a clean, efficient, and highly versatile transformation driven by the most fundamental of reagents: the electron.[7] This method's ability to directly unite commodity chemicals like thiols and amines under mild, room-temperature conditions addresses a long-standing synthetic challenge.[2][3] The distinct advantages offered by continuous flow technology—namely, enhanced reaction rates, reduced waste, and seamless scalability—position this methodology as a premier tool for modern pharmaceutical and agrochemical research.[7] We anticipate that this green and robust protocol will find widespread use in both academic and industrial laboratories, accelerating the discovery and development of next-generation sulfonamide-based agents.[6]

References

  • Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. (2019). Behind the Science - A Blog by the Noël Research Group. [Link]

  • Laudadio, G., Barmpoutsis, E., Schotten, C., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(15), 6264–6268. [Link]

  • Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34229-34251. [Link]

  • Laudadio, G., Barmpoutsis, E., Schotten, C., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ResearchGate. [Link]

  • Laudadio, G., Barmpoutsis, E., Schotten, C., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications. [Link]

  • Li, J., et al. (2024). Recent Advances in the Synthesis of Sulfonamides. Thieme Chemistry. [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]

  • Nematpour, M., et al. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. ResearchGate. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Yoshida, J., et al. (2025). Electrochemical Generation of Sulfonamidyl Radicals via Anodic Oxidation of Hydrogen Bonding Complexes: Applications to Electrosynthesis of Benzosultams. JACS Au. [Link]

Sources

Methodological & Application

Application Note: Characterizing the Cellular Activity of 4-(2,3-dihydro-indole-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the cellular application of 4-(2,3-dihydro-indole-1-sulfonyl)-phenylamine, a novel sulfonamide compound, is provided below. This document, intended for researchers and drug development professionals, offers a comprehensive overview of its mechanism of action and detailed protocols for its use in cell-based assays.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. A notable subclass, aromatic sulfonamides, has garnered significant interest for its anti-cancer properties.[1][2] These compounds can exert their effects through diverse mechanisms, including the inhibition of angiogenesis and the modulation of protein stability.[1][3] This application note focuses on this compound, a novel aromatic sulfonamide. While specific data on this compound is emerging, its structural similarity to well-characterized molecules like E7820 suggests a potential role as a "molecular glue," a class of small molecules that induce the degradation of specific cellular proteins.[4][5]

Molecules like E7820 function by stabilizing the interaction between a substrate receptor of an E3 ubiquitin ligase complex and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] For instance, E7820 promotes the degradation of the RNA-binding protein RBM39 by enhancing its interaction with the DCAF15 substrate receptor of the CRL4 E3 ubiquitin ligase complex.[3][5][6] This targeted protein degradation can have profound effects on cancer cells, particularly those with mutations in splicing factor genes.[6][7] This guide will provide a framework for investigating this compound, assuming a similar mechanism of action.

Proposed Mechanism of Action

Based on the activity of structurally related sulfonamides, we hypothesize that this compound acts as a molecular glue to induce the degradation of a specific target protein. The proposed mechanism involves the compound binding to the DCAF15 component of the Cullin-RING E3 Ligase 4 (CRL4) complex. This binding event creates a novel interface that is recognized by a target protein (ne-osubstrate), leading to its ubiquitination and proteasomal degradation. The downstream consequences of this degradation could include cell cycle arrest, apoptosis, or altered gene expression, contributing to its anti-tumor activity.

Molecular_Glue_Mechanism cluster_0 CRL4-DCAF15 E3 Ligase Complex DCAF15 DCAF15 CRL4 CRL4 Target Target Protein (Neosubstrate) DCAF15->Target Recruits Ub Ubiquitin CRL4->Ub Transfers Compound This compound Compound->DCAF15 Binds to Proteasome 26S Proteasome Target->Proteasome Enters Ub->Target Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation Degrades into

Caption: Proposed mechanism of action for this compound.

Core Principles and Best Practices

Compound Handling and Storage

  • Solubility: Due to the aromatic nature of this compound, it is likely to have poor solubility in aqueous solutions.[8] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the solid compound and its stock solution at -20°C or -80°C, protected from light and moisture, to ensure stability.

Experimental Design

  • Cell Line Selection: The choice of cell line is critical. If the compound is hypothesized to target a specific pathway (e.g., RNA splicing), cell lines with known dependencies on that pathway, such as those with splicing factor mutations, would be appropriate.[6]

  • Controls: Always include appropriate controls in your assays:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Untreated Control: Cells that are not exposed to either the compound or the vehicle.

    • Positive Control: If available, a known compound with a similar mechanism of action (e.g., E7820) can be used.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol is essential for determining the concentration of the compound that inhibits cell growth by 50% (IC50), which will guide the concentrations used in subsequent experiments. The MTT or XTT assay, which measures mitochondrial metabolic activity, is a common method for assessing cell viability.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium from your stock solution. A typical concentration range to test for a novel compound might be from 0.01 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).

  • MTT/XTT Assay:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.

    • For XTT: Add 50 µL of the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

ParameterRecommendationRationale
Cell Seeding Density 5,000-10,000 cells/wellEnsures cells are in the logarithmic growth phase during the assay.
Compound Concentration Range 0.01 µM to 100 µMA broad range is necessary to capture the full dose-response curve for a novel compound.
Incubation Time 48-72 hoursAllows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.
DMSO Concentration ≤ 0.5%Minimizes solvent-induced toxicity.
Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol directly tests the hypothesis that the compound induces the degradation of a target protein.

Materials:

  • Selected cell line(s)

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for various time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein level to the loading control. A decrease in the target protein level in compound-treated samples compared to the vehicle control indicates degradation.

Overall Experimental Workflow

The following diagram outlines a comprehensive workflow for characterizing the cellular effects of this compound.

Experimental_Workflow A 1. Compound Preparation (Stock in DMSO) B 2. Cell Viability Assay (MTT/XTT) - Determine IC50 A->B C 3. Time-Course & Dose-Response for Target Degradation (Western Blot) B->C Inform concentrations D 4. Functional Assays (e.g., Apoptosis, Cell Cycle Analysis) C->D Confirm mechanism E 5. Downstream Pathway Analysis (e.g., RT-qPCR for target genes) C->E Assess downstream effects F 6. Data Analysis & Interpretation D->F E->F

Caption: A streamlined workflow for cell-based characterization of the compound.

This application note provides a robust framework for the initial characterization of this compound in cell-based assays. By systematically determining its cytotoxic potential and investigating its molecular mechanism of action, researchers can effectively evaluate its therapeutic promise. The provided protocols are based on established methodologies and the known activities of similar sulfonamide compounds, ensuring a high degree of scientific rigor.

References

  • Chen, Y., et al. (2012). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 343(2), 343-354. [Link]

  • Kronenberg, D., et al. (2021). The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression. BMC Cancer, 21(1), 569. [Link]

  • Uehara, T., et al. (2019). The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression. Scientific Reports, 9(1), 1-13. [Link]

  • Robbins, D. W., et al. (2023). E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial. Leukemia, 37(12), 2512-2516. [Link]

  • Jonat, S., et al. (2011). Phase I Study of E7820, an Oral Inhibitor of Integrin α-2 Expression with Antiangiogenic Properties, in Patients with Advanced Malignancies. Clinical Cancer Research, 17(15), 5258-5267. [Link]

  • Mayor-Ruiz, C., et al. (2019). Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15. Nature Chemical Biology, 15(7), 701-709. [Link]

  • Kronenberg, D., et al. (2021). The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression. BMC Cancer, 21(569). [Link]

  • Semba, T., et al. (2004). An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker. Clinical Cancer Research, 10(4), 1430-1438. [Link]

  • Bewersdorf, J. P., et al. (2022). A Phase II Clinical Trial of E7820 for Patients with Relapsed/Refractory Myeloid Malignancies with Mutations in Splicing Factor Genes. Blood, 140(Supplement 1), 9065-9067. [Link]

  • Suh, M. E., et al. (2000). Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. Biological & Pharmaceutical Bulletin, 23(3), 354-355. [Link]

  • Maslov, M. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7493. [Link]

  • Robbins, D. W., et al. (2023). E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial. Leukemia, 37(12), 2512-2516. [Link]

  • Al-Salahi, R., et al. (2023). Design, Synthesis, and Cytotoxicity of New Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Sulfanilic acid. Wikipedia. [Link]

  • Chemguide. (n.d.). an introduction to phenylamine (aniline). Chemguide. [Link]

Sources

Application Notes and Protocols: Experimental Design for Testing Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1][2] IDO1 is an intracellular, heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[1][3][4][5] Under normal physiological conditions, IDO1 activity is generally low. However, in the tumor microenvironment (TME), its expression is frequently upregulated, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[6][7][8]

This upregulation has profound immunosuppressive consequences. The enzymatic activity of IDO1 leads to two key outcomes that facilitate tumor immune evasion:

  • Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, which are highly sensitive to its availability, leading to their cell cycle arrest and anergy.[1][6][9]

  • Kynurenine Accumulation: The accumulation of tryptophan catabolites, collectively known as kynurenines, acts as signaling molecules that are directly cytotoxic to T lymphocytes and natural killer (NK) cells.[1][4] They also promote the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further amplifying the immunosuppressive milieu.[4]

By co-opting the IDO1 pathway, cancer cells establish a powerful defense mechanism against the host's immune system, allowing for unchecked survival, growth, and metastasis.[1][10] Consequently, inhibiting IDO1 activity is a compelling therapeutic strategy aimed at restoring anti-tumor immunity.[11] This guide provides a comprehensive overview of the experimental design, from initial biochemical screens to complex cell-based functional assays, for the robust evaluation of novel IDO1 inhibitors.

The IDO1 Pathway and Points of Inhibition

The IDO1 pathway is a central node in tumor-induced immune tolerance. Understanding this pathway is crucial for designing effective inhibitor screening cascades.

IDO1_Pathway cluster_TumorCell Tumor Cell / APC cluster_Inhibitors Points of Inhibition cluster_TME Tumor Microenvironment (TME) IFNg IFN-γ IDO1_Gene IDO1 Gene Transcription IFNg->IDO1_Gene Induces IDO1_Protein IDO1 Enzyme IDO1_Gene->IDO1_Protein Translates Kyn_out Kynurenine (Kyn) IDO1_Protein->Kyn_out Catalyzes Trp_in L-Tryptophan (Trp) Trp_in->IDO1_Protein Substrate Trp_depletion Trp Depletion Kyn_accumulation Kyn Accumulation Direct_Inhibitor Direct Enzyme Inhibitors (e.g., Epacadostat) Direct_Inhibitor->IDO1_Protein Blocks Activity Degrader IDO1 Degraders (e.g., iDegs) Degrader->IDO1_Protein Induces Degradation T_Cell Effector T Cell Trp_depletion->T_Cell Causes Anergy/ Apoptosis Kyn_accumulation->T_Cell Inhibits Treg Regulatory T Cell (Treg) Kyn_accumulation->Treg Promotes cluster_TumorCell cluster_TumorCell T_Cell->cluster_TumorCell Suppressed Attack

Figure 1: The IDO1 pathway in the tumor microenvironment and mechanisms of inhibition.

Part 1: Biochemical Assays for Direct Enzyme Inhibition

The foundational step in identifying novel IDO1 inhibitors is to assess their ability to directly inhibit the enzyme's catalytic activity in a cell-free system. This approach provides a clean measure of target engagement without the complexities of cellular uptake, metabolism, or off-target effects.

Principle of the Assay

Biochemical assays typically utilize purified, recombinant IDO1 protein. The core principle is to measure the conversion of L-tryptophan to its product, N-formylkynurenine (NFK), which is then typically hydrolyzed to kynurenine (Kyn) for detection.[3] The inhibitory potential of a test compound is determined by quantifying the reduction in product formation in its presence.

Spectrophotometric Absorbance-Based Assay Protocol

This classic method relies on the colorimetric detection of kynurenine. It is robust, cost-effective, and widely used for primary screening.[3]

Materials:

  • Recombinant Human IDO1 (reconstituted in assay buffer)[7]

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5)[3]

  • L-Tryptophan (substrate)[3]

  • Ascorbic Acid (reductant)[3]

  • Methylene Blue (electron carrier)[3][12]

  • Catalase[3][12]

  • Trichloroacetic Acid (TCA) (reaction stop solution)[3]

  • p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent)[3]

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 480 nm

Step-by-Step Protocol:

  • Prepare Assay Mixture: In the assay buffer, prepare a reaction mixture containing ascorbate (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[3] This mixture is critical to maintain the IDO1 enzyme in its active, reduced ferrous state.[12]

  • Compound Plating: Add test compounds at various concentrations to the wells of a 96-well plate. Include wells for a positive control (known inhibitor, e.g., Epacadostat) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Addition: Add recombinant IDO1 enzyme to all wells except for a "no enzyme" blank.

  • Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan (final concentration ~400 µM).[3] The total reaction volume is typically 100-200 µL.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[3]

  • Stop Reaction: Terminate the reaction by adding 30% (w/v) TCA.[3]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the NFK product to kynurenine.[3]

  • Develop Color: Add p-DMAB reagent to each well. This reagent reacts with kynurenine to produce a yellow-colored product.

  • Read Absorbance: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.

Fluorometric Assay Protocol

Fluorometric assays offer higher sensitivity compared to absorbance-based methods and are suitable for high-throughput screening (HTS). These assays use a developer that reacts with NFK to generate a highly fluorescent product.[7][8]

Materials:

  • Components from the absorbance assay (excluding p-DMAB).

  • Fluorogenic Developer Solution (as provided in commercial kits, e.g., from Abcam or Sigma-Aldrich).[7][8]

  • 96- or 384-well black microplate.

  • Fluorescence plate reader (e.g., Ex/Em = 402/488 nm).[7]

Step-by-Step Protocol:

  • Reaction Setup: Follow steps 1-5 of the spectrophotometric protocol.

  • Development: Instead of TCA and p-DMAB, add the Fluorogenic Developer Solution directly to each well.[7]

  • Incubation: Incubate the plate according to the kit manufacturer's instructions, typically at 37°C, protected from light.

  • Read Fluorescence: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate percent inhibition and IC50 values as described above.

Assay TypePrincipleProsCons
Spectrophotometric Colorimetric detection of KynurenineCost-effective, robust, widely establishedLower sensitivity, potential for color interference
Fluorometric Fluorogenic detection of N-FormylkynurenineHigh sensitivity, HTS-compatibleHigher cost, potential for fluorescence interference

Part 2: Cell-Based Assays for Intracellular Target Engagement

While biochemical assays are essential for confirming direct enzyme inhibition, they do not account for critical drug-like properties such as cell permeability and stability in a biological context.[6][9] Cell-based assays are the necessary next step to validate inhibitor candidates in a more physiologically relevant setting.[3][10]

Principle of the Assay

These assays utilize a cell line that expresses IDO1, either endogenously or through recombinant means. IDO1 expression is often induced by treating the cells with IFN-γ.[3][6] The assay measures the production of kynurenine in the cell culture supernatant, providing a direct readout of intracellular IDO1 activity.

Cell_Assay_Workflow cluster_workflow Cell-Based IDO1 Assay Workflow Start Seed IDO1-Expressing Cells (e.g., HeLa, SKOV-3) Induction Induce IDO1 Expression (with IFN-γ) Start->Induction Treatment Treat with Test Compounds Induction->Treatment Incubation Incubate (24-48h) Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant Detection Measure Kynurenine (Colorimetric, HPLC, or LC-MS) Supernatant->Detection Analysis Calculate IC50 Values Detection->Analysis End Validated Intracellular Activity Analysis->End

Sources

Application Notes and Protocols for the Evaluation of Indole Derivatives as Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Aromatase Inhibition and the Promise of Indole Derivatives

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1] In postmenopausal women, where the ovaries have ceased estrogen production, aromatase activity in peripheral tissues such as adipose tissue becomes the primary source of circulating estrogens.[2] Many breast cancers are hormone-receptor-positive, meaning their growth is fueled by estrogen.[1] Consequently, inhibiting aromatase to reduce systemic estrogen levels has become a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[3]

The current arsenal of aromatase inhibitors (AIs) includes both steroidal (e.g., exemestane) and non-steroidal (e.g., anastrozole, letrozole) compounds.[4] While highly effective, these drugs can be associated with side effects, and resistance can develop over time. This necessitates the discovery of novel AIs with improved potency, selectivity, and toxicity profiles.

Indole derivatives have emerged as a promising class of compounds in this pursuit. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active molecules. Several studies have reported the design, synthesis, and evaluation of indole-based compounds as potent aromatase inhibitors.[5][6][7] This guide provides a comprehensive overview of the state-of-the-art methodologies for evaluating the potential of indole derivatives as aromatase inhibitors, intended for researchers, scientists, and drug development professionals.

A Multi-tiered Approach to Inhibitor Evaluation

A robust evaluation of potential aromatase inhibitors requires a multi-pronged approach, progressing from initial in vitro screening to more complex cell-based and in vivo models. This tiered strategy allows for efficient identification of promising candidates while minimizing the use of resource-intensive later-stage assays.

G cluster_0 In Silico & In Vitro Screening cluster_1 Cell-Based Evaluation cluster_2 In Vivo Validation Computational_Docking Computational Docking (Virtual Screening) Enzymatic_Assay Enzymatic Assay (Tritiated Water-Release) Computational_Docking->Enzymatic_Assay Prioritize Candidates Kinetic_Studies Enzyme Kinetic Studies (Determine Ki, MOA) Enzymatic_Assay->Kinetic_Studies Confirm Hits (IC50 < Threshold) Cell_Viability Cytotoxicity Assay (e.g., MTT on normal cells) Kinetic_Studies->Cell_Viability Characterize Potency & Mechanism Cell_Proliferation Cell Proliferation Assay (MCF-7 cells + Androgen) Cell_Viability->Cell_Proliferation Assess Specificity (Low Cytotoxicity) Xenograft_Model Xenograft Mouse Model (Tumor Growth Inhibition) Cell_Proliferation->Xenograft_Model Confirm Cellular Efficacy Hormone_Analysis Hormone Level Analysis (Plasma & Tissue Estrogen) Xenograft_Model->Hormone_Analysis Validate In Vivo Efficacy

Figure 1: A tiered workflow for the comprehensive evaluation of indole derivatives as aromatase inhibitors.

Part 1: In Vitro Enzymatic Evaluation

The initial assessment of an indole derivative's potential as an aromatase inhibitor involves direct measurement of its effect on the enzyme's catalytic activity.

The Gold Standard: Tritiated Water-Release Assay

This radiometric assay is a widely accepted and robust method for quantifying aromatase activity.[8][9] It relies on the stereospecific release of a tritium atom from the C1β position of a tritiated androgen substrate, such as [1β-³H]-androstenedione, during its conversion to estrone.[8] The amount of tritiated water (³H₂O) formed is directly proportional to the aromatase activity.

Principle of the Assay:

G Substrate [1β-³H]-Androstenedione Enzyme Aromatase (CYP19A1) + NADPH Substrate->Enzyme Binds to active site Products Estrone + ³H₂O Enzyme->Products Inhibitor Indole Derivative Inhibitor->Enzyme Blocks activity

Figure 2: Principle of the tritiated water-release assay for aromatase inhibition.

Protocol: Tritiated Water-Release Assay

Materials:

  • Enzyme Source: Human placental microsomes or recombinant human aromatase (CYP19A1) co-expressed with NADPH-cytochrome P450 reductase.[8][10]

  • Substrate: [1β-³H]-Androstenedione (specific activity ~20-30 Ci/mmol).

  • Cofactor: NADPH or an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]

  • Buffer: Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4).

  • Test Compounds: Indole derivatives dissolved in a suitable solvent (e.g., DMSO). Letrozole or anastrozole should be used as a positive control.

  • Quenching Reagent: Chloroform.

  • Separation Agent: Dextran-coated charcoal suspension (e.g., 5% charcoal, 0.5% dextran).[12]

  • Scintillation Cocktail: A suitable liquid scintillation cocktail.

  • Equipment: 37°C shaking water bath, microcentrifuge, liquid scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Phosphate buffer

    • Aromatase enzyme preparation (protein concentration to be optimized, typically 10-50 µg/mL)

    • NADPH or NADPH-generating system

    • Test indole derivative at various concentrations (final DMSO concentration should be <1%)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the reaction by adding the [1β-³H]-androstenedione substrate (final concentration typically 50-100 nM).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes) in a shaking water bath. The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding ice-cold chloroform and vortexing vigorously.

  • Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.

  • Separation of Substrate from Product: Transfer a portion of the aqueous (upper) layer to a new tube containing a dextran-coated charcoal suspension. Vortex and incubate on ice for 10-15 minutes. The charcoal will adsorb the unreacted tritiated substrate.

  • Final Centrifugation: Centrifuge at high speed to pellet the charcoal.

  • Scintillation Counting: Transfer an aliquot of the supernatant (containing the ³H₂O) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the indole derivative compared to the vehicle control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of aromatase activity) by non-linear regression analysis.

Enzyme Kinetic Studies: Unveiling the Mechanism of Action

Once a potent indole derivative is identified (typically with a low micromolar or nanomolar IC₅₀), it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and its inhibition constant (Ki).[13]

Protocol: Enzyme Kinetics

This experiment is performed similarly to the IC₅₀ determination, but with varying concentrations of both the inhibitor and the substrate ([1β-³H]-androstenedione).

  • Set up multiple sets of reactions. Each set will have a fixed concentration of the indole derivative (including a zero-inhibitor control).

  • Within each set, vary the concentration of the [1β-³H]-androstenedione substrate (e.g., from 0.5 to 10 times the Km of the substrate for aromatase).

  • Measure the initial reaction velocity (rate of ³H₂O formation) for each condition.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or by direct non-linear fitting to the Michaelis-Menten equation.[13]

Interpretation of Results:

  • Competitive Inhibition: The Vmax remains unchanged, while the apparent Km increases with increasing inhibitor concentration. The lines on the Lineweaver-Burk plot will intersect at the y-axis.[13]

  • Non-competitive Inhibition: The apparent Vmax decreases with increasing inhibitor concentration, while the Km remains unchanged. The lines on the Lineweaver-Burk plot will intersect at the x-axis.

  • Mixed Inhibition: Both the apparent Vmax and Km are altered by the inhibitor. The lines on the Lineweaver-Burk plot will intersect at a point other than the axes.

The Ki can be calculated from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.

Table 1: Representative Data for an Indole Derivative in Enzymatic Assays

ParameterValueInterpretation
IC₅₀50 nMHigh potency in inhibiting aromatase activity.
Ki25 nMStrong binding affinity to the enzyme.
Mechanism of InhibitionCompetitiveThe inhibitor likely binds to the active site of the enzyme, competing with the natural substrate.

Part 2: Cell-Based Evaluation

Cell-based assays provide a more physiologically relevant context to assess the activity of indole derivatives, taking into account factors like cell permeability and potential off-target effects.

Cytotoxicity Assessment

Before evaluating the anti-aromatase activity in a cellular context, it is essential to determine the cytotoxicity of the indole derivatives to ensure that any observed anti-proliferative effects are not due to general toxicity.[14] This is often done using a non-cancerous cell line or a cancer cell line that does not rely on estrogen for growth.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[14]

  • Cell Seeding: Seed cells (e.g., MCF-10A normal breast epithelial cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the indole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).

A desirable candidate will have a high CC₅₀ value, indicating low cytotoxicity.

Cell Proliferation Assay in an Estrogen-Dependent Model

The MCF-7 human breast cancer cell line is estrogen receptor-positive and is a widely used model to study the effects of compounds on estrogen-dependent cell growth.[15]

Principle of the Assay:

G Androgen Androstenedione MCF7 MCF-7 Cells (Express Aromatase & ER) Androgen->MCF7 Substrate Estrogen Estradiol MCF7->Estrogen Aromatization ER Estrogen Receptor (ER) Estrogen->ER Binds to Proliferation Cell Proliferation ER->Proliferation Activates Inhibitor Indole Derivative Inhibitor->MCF7 Blocks Aromatization

Figure 3: Mechanism of the MCF-7 cell proliferation assay for aromatase inhibitors.

Protocol: MCF-7 Proliferation Assay

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for several days to deplete endogenous estrogens.

  • Cell Seeding: Seed the cells in 96-well plates in the same hormone-depleted medium.

  • Treatment: Treat the cells with:

    • Vehicle control

    • Androstenedione (e.g., 10 nM) to stimulate proliferation

    • Androstenedione + a range of concentrations of the indole derivative

    • Androstenedione + a positive control inhibitor (e.g., letrozole)

  • Incubation: Incubate the plates for 4-6 days, allowing for cell proliferation.

  • Quantification of Proliferation: Measure cell proliferation using an appropriate method, such as:

    • Crystal Violet Staining: Stains the DNA of adherent cells.

    • MTS/MTT Assay: As described previously.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the percentage of inhibition of androgen-induced proliferation for each inhibitor concentration and determine the IC₅₀ value.

Part 3: In Vivo Validation

Promising indole derivatives identified from in vitro and cell-based assays should be further evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and potential toxicity.

Xenograft Mouse Model

The most common in vivo model for studying aromatase inhibitors is the ovariectomized nude mouse bearing tumors derived from aromatase-transfected MCF-7 cells (MCF-7Ca).[16] These mice mimic the postmenopausal state, and the tumors can synthesize their own estrogen from circulating androgens, providing a self-contained system to test the efficacy of AIs.[17]

Protocol: Xenograft Study

  • Animal Model: Use female, ovariectomized, immunodeficient mice (e.g., BALB/c nude).

  • Tumor Inoculation: Inoculate the mice with MCF-7Ca cells, typically subcutaneously in the flank.

  • Androgen Supplementation: Provide the mice with a sustained source of androstenedione, often via a subcutaneous implant.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups:

    • Vehicle control

    • Indole derivative (administered orally or via injection at various doses)

    • Positive control (e.g., letrozole)

  • Monitoring:

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • Monitor the body weight of the mice as an indicator of general health.

  • Endpoint Analysis: At the end of the study, collect tumors and blood samples.

    • Analyze plasma and tumor tissue for estrogen levels using sensitive methods like LC-MS/MS to confirm in vivo aromatase inhibition.[18][19]

Table 2: Example Data from an In Vivo Xenograft Study

Treatment GroupAverage Tumor Volume Change (%)Plasma Estradiol Reduction (%)
Vehicle Control+250%0%
Indole Derivative (10 mg/kg)-40%95%
Letrozole (1 mg/kg)-50%98%

Part 4: Computational Modeling

Molecular docking studies can provide valuable insights into the binding interactions of indole derivatives with the aromatase active site, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent inhibitors.[4][20]

Protocol: Molecular Docking

  • Protein Preparation: Obtain the crystal structure of human aromatase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the indole derivative and optimize its geometry.

  • Docking: Use a docking program (e.g., AutoDock, Schrödinger Maestro) to predict the binding pose of the indole derivative within the aromatase active site.[4]

  • Analysis: Analyze the predicted binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and coordination with the heme iron.

The docking scores and predicted interactions can be correlated with the experimentally determined IC₅₀ values to build a robust SAR model.[4]

Conclusion

The evaluation of indole derivatives as aromatase inhibitors is a systematic process that progresses from high-throughput in vitro screening to detailed in vivo characterization. By employing a combination of enzymatic assays, cell-based models, animal studies, and computational methods, researchers can effectively identify and optimize novel indole-based AIs with the potential to improve the treatment of hormone-dependent breast cancer. This comprehensive approach ensures a thorough understanding of a compound's potency, mechanism of action, cellular efficacy, and in vivo activity, paving the way for the development of the next generation of targeted cancer therapies.

References

  • Auchus, R. J. (2017). Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1. Journal of Biological Chemistry, 292(43), 17793–17803. Available from: [Link]

  • El-Sayed, M. A., et al. (2024). Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity. Frontiers in Chemistry, 12, 1373514. Available from: [Link]

  • Yeo, W. K., et al. (2013). Molecular Docking of Aromatase Inhibitors. Molecules, 18(6), 6285–6300. Available from: [Link]

  • Whirl-Carrillo, M., et al. (2021). Aromatase Inhibitor Pathway (Breast Cell), Pharmacodynamics. PharmGKB. Available from: [Link]

  • U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recombinant Microsomes. Available from: [Link]

  • U.S. Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). Available from: [Link]

  • Ateş-Alagöz, Z., et al. (2018). Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. Xenobiotica, 49(8), 947–955. Available from: [Link]

  • U.S. Environmental Protection Agency. (2003). Placental Aromatase Assay Validation. Available from: [Link]

  • Pingaew, R., et al. (2017). Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. Bioorganic & Medicinal Chemistry Letters, 27(24), 5393–5399. Available from: [Link]

  • Fantacuzzi, M., et al. (2020). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules, 25(3), 658. Available from: [Link]

  • Brodie, A. M., et al. (2009). Aromatase Inhibitors and Xenograft Studies. Journal of Steroid Biochemistry and Molecular Biology, 116(1-2), 1–5. Available from: [Link]

  • Lønning, P. E. (2010). Evaluation of plasma and tissue estrogen suppression with third-generation aromatase inhibitors: of relevance to clinical understanding? Clinical Breast Cancer, 10(1), 39–45. Available from: [Link]

  • Brodie, A. M., et al. (1981). New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta. Endocrinology, 108(4), 1394–1400. Available from: [Link]

  • Lønning, P. E. (2005). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Clinical Cancer Research, 11(2 Pt 2), 856s–862s. Available from: [Link]

  • Dowsett, M., & Folkerd, E. (2014). Interpreting Plasma Estrogen Levels in Breast Cancer: Caution Needed. Journal of Clinical Oncology, 32(12), 1199–1201. Available from: [Link]

  • Stresser, D. M., et al. (2014). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. Toxicological Sciences, 142(1), 107–119. Available from: [Link]

  • Al-Oqaili, R. A., et al. (2017). Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells. Saudi Medical Journal, 38(1), 23–29. Available from: [Link]

  • El-Sayed, M. A., et al. (2024). Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity. Frontiers in Chemistry, 12, 1373514. Available from: [Link]

  • Lu, Q., et al. (2001). A novel in vitro and in vivo breast cancer model for testing inhibitors of estrogen biosynthesis and its action using mammary tumor cells with an activated int-5/aromatase gene. Journal of Steroid Biochemistry and Molecular Biology, 79(1-5), 133–142.
  • Kandeel, F., et al. (2023). Breast Tumor Cells Evade the Cytotoxic Action of Anastrozole, Aspirin, and Clopidogrel Cocktail. Microscopy and Microanalysis, 29(1), 183–194. Available from: [Link]

  • Kasai, T., et al. (2018). Aromatase inhibitor use during ovarian stimulation suppresses growth of uterine endometrial cancer in xenograft mouse model. Human Reproduction, 33(3), 446–453. Available from: [Link]

  • Rodrigues, J. V., et al. (2019). A novel GC-MS methodology to evaluate aromatase activity in human placental microsomes: a comparative study with the standard radiometric assay. Analytical and Bioanalytical Chemistry, 411(27), 7355–7365. Available from: [Link]

  • Rani, S., et al. (2021). Triazoles Synthesis & Applications as Nonsteroidal Aromatase Inhibitors for Hormone-Dependent Breast Cancer Treatment. Current Drug Targets, 22(12), 1363–1385. Available from: [Link]

  • BioVision Incorporated. (2019). Aromatase (CYP19A) Activity Assay Kit (Fluorometric). K983-100. Available from: [Link]

  • Miller, W. R. (1997). Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer. Seminars in Oncology, 24(3 Suppl 8), S8-1-S8-11. Available from: [Link]

  • Kjer-Nielsen, A., et al. (2016). Simultaneous Quantification of Aromatase Inhibitors and Estrogens in Postmenopausal Breast Cancer Patients. The Journal of Clinical Endocrinology & Metabolism, 101(3), 1147–1155. Available from: [Link]

  • Trösken, E. R., et al. (2006). Mechanism of Inhibition of Estrogen Biosynthesis by Azole Fungicides. Toxicological Sciences, 91(1), 43–53. Available from: [Link]

  • Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274944. Available from: [Link]

  • Brodie, A., et al. (2007). Xenograft models for aromatase inhibitor studies. Journal of Steroid Biochemistry and Molecular Biology, 106(1-5), 119–124. Available from: [Link]

  • Battelle. (2003). Letter report Phase 1 human and human recomb 05 05. Available from: [Link]

  • Di Marco, A., et al. (2005). Development and validation of a high-throughput radiometric CYP3A4/5 inhibition assay using tritiated testosterone. Drug Metabolism and Disposition, 33(1), 1–7. Available from: [Link]

  • O'Brien, J., et al. (2003). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. Cytotechnology, 41(2-3), 113–125. Available from: [Link]

  • Ebrahimian, S., et al. (1989). Tritium release from [19-3H]-19,19-difluoroandrost-4-ene-3,17-dione during inactivation of aromatase. Biochemistry, 28(5), 2236–2243. Available from: [Link]

  • Van de Walle, I., et al. (2018). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. Oncotarget, 9(10), 9149–9164. Available from: [Link]

  • Yeo, W. K., et al. (2013). Molecular Docking of Aromatase Inhibitors. Molecules, 18(6), 6285–6300. Available from: [Link]

  • Kumar, A., et al. (2025). Synthesis, characterization, biological screening and in silico studies of novel pyrazole-chalcone derivatives as potent aromatase inhibitors for breast cancer therapy. Journal of Molecular Structure, 1311, 138243. Available from: [Link]

  • Chen, S., et al. (2017). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 158(1), 135–146. Available from: [Link]

  • Wills, S., et al. (2017). Challenges of measuring accurate estradiol levels in aromatase inhibitor–treated postmenopausal breast cancer patients on vaginal estrogen therapy. Cancer, 123(13), 2416–2423. Available from: [Link]

  • OncLive. (2026). FDA Grants Priority Review to Gedatolisib for HR+, HER2-Negative Advanced Breast Cancer. OncLive. Available from: [Link]

  • Brandt, M. (2016). Inhibition kinetics. Rose-Hulman Institute of Technology. Available from: [Link]

  • Szénási, S., et al. (2024). Aromatase Inhibitors and Plasma Lipid Changes in Postmenopausal Women with Breast Cancer: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences, 25(6), 3467. Available from: [Link]

Sources

Methodology for Determining Binding Affinity to Melatonin Receptors: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Melatonin Receptor Binding Affinity

Melatonin, a neurohormone primarily synthesized by the pineal gland, orchestrates a multitude of physiological processes, most notably the regulation of circadian rhythms.[1][2] Its actions are mediated through high-affinity G protein-coupled receptors (GPCRs), principally the MT1 and MT2 subtypes.[3][4] The affinity with which a ligand binds to these receptors is a critical determinant of its potency and potential therapeutic efficacy. For researchers in drug discovery and development, accurately quantifying this binding affinity is paramount for identifying and optimizing novel therapeutic agents targeting sleep disorders, neurodegenerative diseases, and certain cancers.[5][6] This application note provides a detailed guide to the principal methodologies for determining the binding affinity of compounds to melatonin receptors, offering both theoretical insights and practical, step-by-step protocols.

Melatonin receptors, like other GPCRs, transduce extracellular signals into intracellular responses. Upon agonist binding, both MT1 and MT2 receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3] The MT1 receptor has also been shown to couple to Gq/11 proteins, activating the phospholipase C pathway.[3][4][7] Understanding these signaling cascades provides a functional context for the binding data obtained from the assays described herein.

Canonical Signaling Pathway of Melatonin Receptors

The binding of melatonin or an agonist to MT1 or MT2 receptors initiates a conformational change, leading to the activation of heterotrimeric G proteins. The predominant pathway involves the inhibition of adenylyl cyclase, which reduces the production of the second messenger cAMP.[1][3] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events.

Melatonin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Melatonin Melatonin (Ligand) Receptor MT1 / MT2 Receptor Melatonin->Receptor Binding G_Protein Gαi/βγ Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition ATP ATP cAMP cAMP (decreased) ATP->cAMP Conversion PKA PKA cAMP->PKA Inhibition of Activation Response Cellular Response (e.g., modulation of neuronal firing) PKA->Response Downstream Effects RBA_Workflow A Prepare Receptor Source (e.g., cell membranes) B Incubate Membranes with Radioligand (e.g., 2-[125I]iodomelatonin) and varying concentrations of unlabeled test compound A->B C Separate Bound from Free Ligand (via vacuum filtration) B->C D Quantify Radioactivity (e.g., using a gamma counter) C->D E Data Analysis (IC50 determination and Ki calculation) D->E

Caption: General workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Cell Membranes: Prepared from cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]iodomelatonin (specific activity ~2200 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: High concentration of unlabeled melatonin (e.g., 10 µM).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter.

2. Step-by-Step Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the receptor of interest in cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration using a standard assay (e.g., BCA assay). 2[8]. Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add binding buffer, a fixed concentration of 2-[¹²⁵I]iodomelatonin (typically at or below its Kd), and the receptor membrane preparation.

    • Non-specific Binding Wells: Add binding buffer, 2-[¹²⁵I]iodomelatonin, the non-specific binding control (unlabeled melatonin), and the receptor membrane preparation.

    • Test Compound Wells: Add binding buffer, 2-[¹²⁵I]iodomelatonin, serially diluted test compound, and the receptor membrane preparation.

  • Incubation:

    • Incubate the plate at 37°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and measure the trapped radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the binding in the presence of the test compound.

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionTypical Value Range
Kd (Radioligand) Equilibrium dissociation constant of the radioligand.20-80 pM for 2-[¹²⁵I]iodomelatonin
Bmax Maximum number of binding sites.Varies with expression system.
IC50 Concentration of test compound that inhibits 50% of specific radioligand binding.Dependent on compound affinity.
Ki Inhibition constant; a measure of the affinity of the test compound.pM to µM range.

II. Non-Radioactive Binding Assays: Modern Alternatives

While radioligand assays are highly reliable, the need for specialized facilities and handling of radioactive materials has driven the development of non-radioactive alternatives.

A. Fluorescence Polarization (FP) Assays

FP assays measure the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger molecule, such as a receptor. A[9] small, fluorescently labeled melatonin analog will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger melatonin receptor, its rotation slows significantly, leading to an increase in fluorescence polarization.

[10]Principle of Fluorescence Polarization Assay

FP_Principle cluster_free Free Fluorescent Ligand cluster_bound Ligand-Receptor Complex Free_Ligand Fluorescent Ligand (Fast Tumbling) Low_FP Low Polarization Receptor Receptor High_FP High Polarization Bound_Ligand Fluorescent Ligand (Slow Tumbling) Bound_Ligand->Receptor Binding

Caption: The principle of fluorescence polarization for binding assays.

Protocol: Fluorescence Polarization Competition Assay

1. Materials and Reagents:

  • Receptor Preparation: Solubilized and purified melatonin receptors (MT1 or MT2).

  • Fluorescent Ligand (Tracer): A fluorescently labeled melatonin analog.

  • Assay Buffer: Buffer that maintains receptor stability (e.g., PBS with 0.01% BSA).

  • Test Compounds: Serially diluted in assay buffer.

  • Microplate Reader: Equipped with polarization filters.

2. Step-by-Step Procedure:

  • Optimize Tracer Concentration: Determine the lowest concentration of the fluorescent tracer that gives a stable and robust signal.

  • Assay Setup (in a low-volume black microplate):

    • Add a fixed concentration of the fluorescent tracer to all wells.

    • Add serially diluted test compound or vehicle control.

    • Initiate the binding reaction by adding the receptor preparation.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium, protecting from light.

  • Measurement:

    • Measure the fluorescence polarization in each well using a microplate reader.

3. Data Analysis:

  • Plot the change in millipolarization (mP) units against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation as described for the radioligand assay.

B. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. T[11][12]he method involves immobilizing the receptor on a sensor chip and flowing the test compound (analyte) over the surface. Binding of the analyte to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

[13]#### Protocol: SPR Analysis of Ligand-Melatonin Receptor Interaction

1. Materials and Reagents:

  • SPR Instrument and Sensor Chips: (e.g., Biacore system with CM5 chips).

  • Purified Receptor: Histidine-tagged or otherwise tagged melatonin receptor for immobilization.

  • Immobilization Buffers: As recommended by the instrument manufacturer.

  • Running Buffer: A buffer compatible with both the receptor and ligand (e.g., HBS-P+ with 0.1% DDM).

  • Analyte (Test Compound): Dissolved in running buffer.

2. Step-by-Step Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface.

    • Immobilize the purified melatonin receptor onto the chip via amine coupling or affinity capture.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Flow running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of the test compound over the receptor-immobilized surface (association phase).

    • Switch back to flowing running buffer to monitor the dissociation of the compound from the receptor (dissociation phase).

    • Regenerate the sensor surface if necessary to remove any remaining bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are analyzed using specialized software.

    • The association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

Kinetic ParameterDescription
ka (on-rate) The rate of association of the ligand to the receptor.
kd (off-rate) The rate of dissociation of the ligand from the receptor.
KD (Affinity) The equilibrium dissociation constant (kd/ka).
C. Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET is a proximity-based assay that measures the energy transfer between a bioluminescent donor (e.g., NanoLuc luciferase) and a fluorescent acceptor. I[14][15]n the context of melatonin receptor binding, the receptor can be fused to the donor, and a fluorescent ligand serves as the acceptor. When the fluorescent ligand binds to the receptor, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer and the emission of light by the acceptor.

[16]#### Protocol: NanoBRET Ligand Binding Assay

1. Materials and Reagents:

  • Cells: HEK293 cells transiently or stably expressing melatonin receptors tagged with a BRET donor (e.g., NanoLuc).

  • Fluorescent Ligand: A cell-impermeable fluorescent analog of melatonin.

  • BRET Substrate: Furimazine.

  • Test Compounds: Serially diluted.

  • Microplate Reader: Capable of measuring dual-emission luminescence.

2. Step-by-Step Procedure:

  • Cell Plating: Seed the engineered cells in a white, 96-well microplate.

  • Assay Setup:

    • Add serially diluted test compound to the wells.

    • Add a fixed concentration of the fluorescent ligand.

    • Add the BRET substrate.

  • Incubation:

    • Incubate at room temperature for a specified time.

  • Measurement:

    • Measure the luminescence at the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the log concentration of the test compound to determine the IC50 and subsequently the Ki.

III. Troubleshooting and Considerations

  • Receptor Integrity: Ensure that the receptor preparation is functional and stable throughout the assay. For membrane preparations, use protease inhibitors and store appropriately. *[8] Ligand Solubility: Poor solubility of test compounds can lead to inaccurate results. Use appropriate solvents and concentrations.

  • Non-specific Binding: High non-specific binding can obscure the specific binding signal. This can be minimized by optimizing buffer components (e.g., adding BSA) and using appropriate washing steps.

  • Assay Equilibrium: Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium, especially for high-affinity ligands.

The selection of a methodology for determining binding affinity to melatonin receptors depends on various factors, including the available instrumentation, the nature of the test compounds, and the specific research question. Radioligand binding assays remain the gold standard for their sensitivity and direct measurement of binding. However, non-radioactive methods such as fluorescence polarization, SPR, and BRET offer valuable alternatives that provide real-time kinetic data, higher throughput, and avoid the complications of handling radioactive materials. A[4][11][15] thorough understanding of the principles and careful optimization of the chosen protocol are essential for obtaining accurate and reproducible binding affinity data, which is a cornerstone of modern drug discovery efforts targeting the melatonergic system.

References

  • Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. (2024). MDPI. Retrieved from [Link]

  • Structural basis of the ligand binding and signaling mechanism of melatonin receptors. (2022). Nature Communications. Retrieved from [Link]

  • Differences in Binding Sites of Two Melatonin Receptors Help to Explain Their Selectivity to Some Melatonin Analogs: A Molecular Modeling Study. (2025). ResearchGate. Retrieved from [Link]

  • Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. (n.d.). SpringerLink. Retrieved from [Link]

  • Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors - PMC. (2024). NIH. Retrieved from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. Retrieved from [Link]

  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. (n.d.). Berthold Technologies. Retrieved from [Link]

  • Surface plasmon resonance applied to G protein-coupled receptors - PMC. (n.d.). NIH. Retrieved from [Link]

  • Homology Models of Melatonin Receptors: Challenges and Recent Advances - PMC. (n.d.). NIH. Retrieved from [Link]

  • Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1... (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorescence Polarization in GPCR Research. (2025). Samsara Therapeutics. Retrieved from [Link]

  • BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC. (n.d.). NIH. Retrieved from [Link]

  • Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. (2024). Journal of Pineal Research. Retrieved from [Link]

  • Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. (2023). PubMed Central. Retrieved from [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Publications. Retrieved from [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate. Retrieved from [Link]

  • The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study. (2018). MDPI. Retrieved from [Link]

  • Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. (n.d.). eScholarship.org. Retrieved from [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. (n.d.). Frontiers. Retrieved from [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. (n.d.). Frontiers. Retrieved from [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). NIH. Retrieved from [Link]

  • Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. (n.d.). MDPI. Retrieved from [Link]

  • Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. (n.d.). Biochemistry. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. (n.d.). PubMed Central. Retrieved from [Link]

  • Measuring Protein-Protein Interactions of Melatonin Receptors by Bioluminescence Resonance Energy Transfer (BRET). (n.d.). ResearchGate. Retrieved from [Link]

  • Uses & Advantages of Membrane Preparations for GPCRs. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • GPCR Membrane Preparations. (n.d.). Merck Millipore. Retrieved from [Link]

  • Guide to Running an SPR Experiment. (2022). University of Texas at Austin. Retrieved from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • A general Bioluminescence Resonance Energy Transfer (BRET) protocol to measure and analyze protein interactions in mammalian cells. (2024). bioRxiv. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Indole for Enzyme Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude indole. This guide is designed for researchers, scientists, and drug development professionals who require high-purity indole for enzymatic reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues in Indole Purification & Application

Encountering unexpected results is a common aspect of laboratory work. This section addresses specific issues that may arise during the purification of indole or its subsequent use in enzymatic assays. The causality behind these problems is often linked to residual impurities or degradation of the indole sample.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Enzyme Activity Inhibitory Impurities: Crude indole often contains substituted indoles (e.g., 2-methylindole, 3-methylindole) or other aromatic compounds that can act as competitive or non-competitive inhibitors of the enzyme.[1] These impurities can bind to the active site or allosteric sites, reducing or eliminating catalytic activity. Tryptophan synthase, for example, is sensitive to such impurities.[1]Action: Re-purify the indole using one of the detailed protocols below (Recrystallization or Column Chromatography). Rationale: These methods are effective at separating indole from structurally similar but more or less polar impurities. Recrystallization, in particular, is excellent for removing minor impurities, yielding high-purity crystals.[1]
Indole Degradation: Indole is susceptible to oxidation, especially when exposed to light and air, which can lead to the formation of colored, potentially inhibitory byproducts like isatin.[2]Action: Check the appearance of your indole stock. If it is pink, red, or brown, it has likely degraded. Purify via recrystallization. Always store purified indole under recommended conditions (see FAQ section). Rationale: Degradation products introduce new chemical entities into your reaction that can interfere with the enzyme.
Inconsistent Enzyme Kinetics (Variable Vmax/Km) Variable Purity Between Batches: Different batches of crude or purified indole may contain varying levels and types of impurities, leading to inconsistent inhibitory effects on the enzyme.Action: Establish a consistent purification protocol and validate the purity of each new batch of indole using HPLC or GC before use. Rationale: Analytical validation ensures that the substrate quality is not a variable in your kinetic assays, leading to more reproducible results.
Incomplete Removal of Purification Solvents: Residual solvents (e.g., hexane, ethyl acetate) from the purification process can denature enzymes or interfere with substrate binding.Action: Ensure the purified indole is thoroughly dried under vacuum after purification until a constant weight is achieved. Rationale: Complete solvent removal is critical as even trace amounts of organic solvents can alter the enzyme's conformational stability and activity.
Colored Reaction Mixture (Pink/Brown) Oxidation of Indole: The indole substrate may be oxidizing during the course of the enzyme reaction, especially if the reaction buffer is not deoxygenated or if the reaction is run for an extended period with exposure to light.Action: Consider degassing your reaction buffer. Run reactions in amber tubes or cover them with foil. If the reaction allows, the inclusion of a non-interfering antioxidant might be tested. Rationale: Minimizing exposure to oxygen and light reduces the rate of indole oxidation, ensuring the stability of your substrate throughout the experiment.
Purified Indole Fails to Crystallize During Recrystallization Supersaturation Not Reached: The solution may not be sufficiently concentrated, or the cooling process may be too rapid, preventing crystal nucleation.Action: Slowly evaporate some of the solvent to increase the concentration. Ensure a slow cooling process; placing the flask in a cold bath or refrigerator is preferable to a freezer. Scratching the inside of the flask with a glass rod can also induce nucleation. Rationale: Crystal formation is a thermodynamically controlled process that requires reaching a state of supersaturation. Slow cooling allows for the formation of a more ordered and pure crystal lattice.
"Oiling Out": The indole separates as a liquid phase instead of solid crystals. This can happen if the boiling point of the solvent is too high or if significant impurities are present that lower the melting point of the mixture.Action: Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which indole is less soluble to reduce the overall solvency, and then cool slowly. Rationale: Adjusting the solvent system can modify the solubility curve, favoring crystallization over liquid-liquid phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude indole and why are they problematic for enzyme reactions?

A1: Crude indole, depending on its source, can contain a variety of impurities. From chemical synthesis, you can expect structurally related compounds like 2-methylindole, 3-methylindole (skatole), N-ethylindole, and aniline.[1] Indole derived from coal tar may contain impurities such as quinoline, iso-quinoline, and various methylnaphthalenes.[3][4] These impurities are problematic because their structural similarity to indole allows them to bind to the active site of enzymes, acting as competitive inhibitors. Even small differences in structure can alter binding affinity and prevent the proper catalytic reaction from occurring. Some impurities can also be metabolized by enzymes like cytochrome P-450s into reactive intermediates that can damage the enzyme.[5]

Q2: What is the required purity of indole for sensitive enzyme assays?

A2: For most sensitive enzymatic assays, especially those involving kinetic characterization, a purity of >99.5% is highly recommended.[6] However, the ultimate requirement depends on the specific enzyme and the nature of the impurities. The most critical factor is the absence of enzyme inhibitors. It is always best practice to test a newly purified batch in a pilot experiment before proceeding with large-scale or critical assays.

Q3: How should I properly store purified indole to prevent degradation?

A3: Indole is sensitive to light and air, which can cause it to oxidize and turn a reddish color. To ensure its stability, purified indole should be stored under the following conditions:

  • Temperature: For short-term storage, 2-8°C is suitable. For long-term storage, -20°C is recommended.[7]

  • Light: Store in an amber or opaque vial to protect it from light.[7]

  • Atmosphere: For maximum stability, especially for highly pure samples, store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.[7]

Q4: Which analytical method is best for assessing the purity of my indole sample?

A4: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent methods for assessing indole purity.[3][8]

  • GC-FID (Flame Ionization Detector): This is a robust method for quantifying volatile and thermally stable compounds like indole and its common impurities.

  • HPLC-UV: This method is also highly effective. A reverse-phase C18 or C8 column with a mobile phase such as acetonitrile and water is commonly used.[8] For both methods, it is crucial to run a standard of known purity to accurately quantify the purity of your sample.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for common indole purification techniques. Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10][11]

Protocol 1: Purification by Recrystallization

This method is highly effective for removing small amounts of impurities and can yield very pure indole. It relies on the principle that indole is significantly more soluble in a hot solvent than in a cold one.

Materials:

  • Crude indole

  • n-Hexane (or an ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source (hot plate with a water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Procedure:

  • Dissolution: Place the crude indole in an Erlenmeyer flask. Add a minimal amount of n-hexane (a good starting point is ~10-15 mL per gram of indole). Gently heat the mixture in a water bath while stirring until the indole fully dissolves. If it doesn't dissolve completely, add small portions of hot n-hexane until a clear solution is obtained. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or a 2-8°C refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the purified indole crystals under vacuum to remove all traces of the solvent. The final product should be a white to off-white crystalline solid. A purity of >99.5% can be achieved with this method.[6]

Protocol 2: Purification by Flash Column Chromatography

This technique is useful for purifying larger quantities of indole or for separating it from impurities with significantly different polarities.

Materials:

  • Crude indole

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent: A mixture of hexanes and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC.

  • Sand

  • Collection tubes

Step-by-Step Procedure:

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot the crude indole on a TLC plate and develop it with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will give the indole spot an Rf value of approximately 0.2-0.3.[12]

  • Column Packing: Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[13] Gently tap the column to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude indole in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Carefully apply the sample solution to the top of the silica gel.

  • Elution: Carefully add the eluent to the column and apply gentle pressure (using a pump or regulated air) to start the flow.[12]

  • Fraction Collection: Collect the eluting solvent in fractions using test tubes. Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.

  • Isolation: Combine the fractions that contain pure indole. Remove the solvent using a rotary evaporator to yield the purified indole. Dry the product under vacuum.

Protocol 3: Liquid-Liquid Extraction for Aqueous Enzyme Reactions

This method is specifically designed to prepare a purified aqueous solution of indole directly for use in an enzymatic reaction, leaving hydrophobic impurities behind in an organic phase.[1]

Materials:

  • Crude indole

  • An organic solvent immiscible with water (e.g., n-hexane, toluene)[1]

  • Aqueous reaction buffer

  • Separatory funnel

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude indole in the chosen organic solvent (e.g., dissolve 10g of crude indole in 50 mL of toluene).[1]

  • Extraction: Add the organic indole solution and your aqueous reaction buffer to a separatory funnel.

  • Mixing: Shake the funnel vigorously for several minutes to allow the indole to partition into the aqueous phase.

  • Separation: Allow the two layers to separate completely. The more polar indole will preferentially move to the aqueous phase, while less polar impurities will remain in the organic phase.

  • Collection: Carefully drain the lower aqueous layer, which now contains purified indole, and is ready for use in the enzyme reaction. The purity of indole in the aqueous phase can reach >99.9%.[1]

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_validation Purity Validation cluster_end Final Product CrudeIndole Crude Indole (Contains Impurities) Recrystallization Recrystallization (Protocol 1) CrudeIndole->Recrystallization Choose Method ColumnChrom Column Chromatography (Protocol 2) CrudeIndole->ColumnChrom Choose Method LLE Liquid-Liquid Extraction (Protocol 3) CrudeIndole->LLE Choose Method Analysis Purity Check (HPLC / GC) Recrystallization->Analysis ColumnChrom->Analysis PureIndole High-Purity Indole (>99.5%) LLE->PureIndole Aqueous Solution Analysis->Recrystallization If Impure Analysis->PureIndole If >99.5% Pure EnzymeReaction Enzymatic Reaction PureIndole->EnzymeReaction

TroubleshootingFlowchart Start Enzyme Reaction Fails (Low/No Activity) CheckAppearance Is Indole Stock White/Crystalline? Start->CheckAppearance CheckPurity Is Indole Purity >99.5%? Repurify Re-purify Indole (See Protocols) CheckPurity->Repurify No CheckOther Investigate Other Reaction Components (Enzyme, Buffer, etc.) CheckPurity->CheckOther Yes CheckAppearance->CheckPurity Yes CheckAppearance->Repurify No (Colored) StoreProperly Store Properly (Cool, Dark, Inert Atm.) Repurify->StoreProperly

References

  • Shiseido Company Ltd. (1992). Process of preparing purified aqueous indole solution. U.S.
  • Lee, M. G., Kim, H., Choi, J., & Kim, H. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 27(16), 5333. [Link]

  • Lee, M. G., Kim, H., Choi, J., & Kim, H. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: High Concentration of Indole in Wash Oil by Solvent Extraction). National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Indole. PubChem Compound Database. [Link]

  • Lee, M. G., Kim, H., Choi, J., & Kim, H. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). ResearchGate. [Link]

  • Solubility of Things. (n.d.). Indole. [Link]

  • Qu, Y., Ma, Q., Liu, Z., & Zhou, J. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. [Link]

  • Liu, Y., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(5), 439-446. [Link]

  • Wikipedia. (n.d.). Indole. [Link]

  • Lombardi, A., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9584-9593. [Link]

  • Moore, M. L., et al. (1971). Indole-3-ethanol Oxidase: Kinetics, Inhibition, and Regulation by Auxins. Plant Physiology, 47(6), 738-743. [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Conference Proceedings. [Link]

  • Bertrand, M. J., et al. (1987). Preparative HPLC of Indole Silyl Compounds on 3,5-Dinitrobenzamide Silica Gel. Journal of Liquid Chromatography, 10(5), 853-866. [Link]

  • CBG Biotech. (n.d.). Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. [Link]

  • Ma, X., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11439-11453. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • Lee, M. G., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). MDPI. [Link]

  • University of Toronto. (n.d.). SOP: Flash Chromatography. [Link]

  • Jang, M., et al. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology. [Link]

  • University College London. (2021). Working safely with solvents. [Link]

  • Gkionakis, K., et al. (2018). Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles. Chemistry – A European Journal, 24(53), 14193-14199. [Link]

  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]

  • Edelmann, F. T. (2021, November 20). How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1? ResearchGate. [Link]

  • Sentry Air Systems, Inc. (2011, May 23). Reducing Exposure to Hazardous Organic Solvents. [Link]

  • Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. [Link]

  • Hester, J. B., et al. (1964). ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)INDOLE DERIVATIVES. Journal of Medicinal Chemistry, 7, 274-279. [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. [Link]

  • Yost, G. S. (1989). The metabolic basis of 3-methylindole-induced pneumotoxicity. Pharmacology & Therapeutics, 41(3), 511-521. [Link]

  • Ghoneim, M. M., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. National Center for Biotechnology Information. [Link]

  • D'ari, L., & Curien, G. (1983). Purification and properties of tryptophan synthase from baker's yeast (Saccharomyces cerevisiae). Biochemical Journal, 209(1), 299-305. [Link]

  • Wilds, C. (2023, March 13). Flash Column Chromatography [Video]. YouTube. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Indoleamine-2,3-Dioxygenase (IDO1) Inhibitors: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

In the intricate dance between the immune system and cancer, tumor cells often deploy sophisticated mechanisms to evade destruction. One such critical immune escape pathway is mediated by the enzyme indoleamine-2,3-dioxygenase 1 (IDO1).[1][2][3][4][5] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4]

Heightened IDO1 activity within the tumor microenvironment (TME) leads to two key immunosuppressive events: the depletion of tryptophan, which is crucial for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which act as potent immunosuppressants.[1][6][7] These metabolites can induce T-cell anergy and apoptosis, and promote the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6][8] This creates a tolerogenic environment that shields the tumor from immune attack.[1][9][10] Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[1][6][7][8]

This guide provides a comprehensive comparison of prominent IDO1 inhibitors, detailing their performance in both in vitro and in vivo settings to aid researchers in selecting the appropriate tool for their immuno-oncology investigations.

The IDO1 Pathway and Points of Intervention

The overexpression of IDO1 in tumor cells or antigen-presenting cells (APCs) within the TME is a key driver of immune suppression. The following diagram illustrates the IDO1 pathway and the mechanism by which its inhibitors aim to restore immune function.

IDO1_Pathway IDO1-Mediated Immune Suppression and Inhibition cluster_TME Tumor Microenvironment cluster_Immune Immune Response Tumor_Cell Tumor Cell / APC IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Upregulates Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan L-Tryptophan Tryptophan->IDO1 T_Cell Effector T-Cell Tryptophan->T_Cell Required for Proliferation Kynurenine->T_Cell Inhibits Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes IDO1_Inhibitor IDO1 Inhibitor IDO1_Inhibitor->IDO1 Blocks Immune_Activation Immune Activation T_Cell->Immune_Activation Treg->T_Cell Suppresses Immune_Suppression Immune Suppression Treg->Immune_Suppression

Caption: The IDO1 pathway in the tumor microenvironment and the mechanism of IDO1 inhibitors.

In Vitro Comparison of IDO1 Inhibitors

The initial characterization of IDO1 inhibitors relies on robust in vitro assays to determine their potency, selectivity, and mechanism of action.

Experimental Methodologies

1. Enzymatic Assays:

These cell-free assays directly measure the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

  • Protocol:

    • Recombinant human IDO1 enzyme is incubated with varying concentrations of the test inhibitor.

    • The substrate, L-tryptophan, is added to initiate the reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of kynurenine produced is quantified. This is often done by measuring the absorbance at 321 nm or by using a colorimetric reagent that reacts with kynurenine.[11]

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

2. Cell-Based Assays:

Cell-based assays provide a more physiologically relevant context by assessing inhibitor activity within a cellular environment.[12]

  • Protocol:

    • A human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3) is seeded in a multi-well plate.[6]

    • IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ).[6]

    • The cells are then treated with a range of concentrations of the IDO1 inhibitor.

    • The amount of kynurenine secreted into the cell culture medium is measured, typically by HPLC or a colorimetric assay.

    • The EC50 value, the effective concentration of the inhibitor that causes a 50% reduction in kynurenine production, is determined.

    • A parallel cytotoxicity assay is crucial to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not cell death.

In_Vitro_Workflow In Vitro Evaluation Workflow for IDO1 Inhibitors cluster_Enzymatic Enzymatic Assay cluster_Cellular Cell-Based Assay Enzyme Recombinant IDO1 Incubation_E Incubation Enzyme->Incubation_E Inhibitor_E Test Inhibitor Inhibitor_E->Incubation_E Substrate L-Tryptophan Substrate->Incubation_E Detection_E Kynurenine Detection (Absorbance at 321nm) Incubation_E->Detection_E IC50 Calculate IC50 Detection_E->IC50 Cells Cancer Cell Line (e.g., HeLa, SKOV-3) IFNg IFN-γ Stimulation Cells->IFNg Inhibitor_C Test Inhibitor IFNg->Inhibitor_C Incubation_C Incubation Inhibitor_C->Incubation_C Detection_C Kynurenine Measurement (in supernatant) Incubation_C->Detection_C Cytotoxicity Cytotoxicity Assay Incubation_C->Cytotoxicity EC50 Calculate EC50 Detection_C->EC50

Caption: Workflow for the in vitro evaluation of IDO1 inhibitors.

Comparative In Vitro Data

The following table summarizes the in vitro characteristics of several key IDO1 inhibitors.

InhibitorMechanism of ActionHuman IDO1 IC50 (Enzymatic)Human IDO1 EC50 (Cell-Based)Selectivity vs. TDOSelectivity vs. IDO2
Epacadostat (INCB024360) Competitive, reversible~10 nM~75 nM>100-foldNot appreciable
Navoximod (GDC-0919/NLG-919) Non-competitive, reversible~20 nM~75 nM~10-20-foldNot appreciable
Indoximod (D-1MT) Not a direct enzyme inhibitor; Tryptophan mimetic>19 µM (L-1MT)High µMIndirectly inhibits IDO1/IDO2Indirectly inhibits IDO1/IDO2
BMS-986205 IrreversiblePotent nM rangePotent nM rangeHighly selectiveNot significantly blocked

Note: The exact IC50 and EC50 values can vary depending on the specific assay conditions. The values presented here are representative figures from the literature.[8][9][13]

Key Insights from In Vitro Data:

  • Potency: Epacadostat, Navoximod, and BMS-986205 are all highly potent inhibitors of IDO1 in the nanomolar range. In contrast, Indoximod is a much weaker, indirect modulator of the pathway.[8][9][13]

  • Mechanism of Action: A key differentiator is the mechanism of inhibition. Epacadostat is a competitive inhibitor, binding to the active site and competing with tryptophan.[8] Navoximod is non-competitive, suggesting it binds to an allosteric site.[8] BMS-986205 is an irreversible inhibitor, forming a covalent bond with the enzyme.[8] Indoximod's mechanism is distinct, as it acts as a tryptophan mimetic and is thought to function downstream of IDO1.[8]

  • Selectivity: Epacadostat and BMS-986205 exhibit high selectivity for IDO1 over the related enzymes TDO and IDO2.[8][13] Navoximod shows moderate selectivity against TDO, which could be advantageous in tumors co-expressing both enzymes.[8]

In Vivo Comparison of IDO1 Inhibitors

Preclinical in vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of IDO1 inhibitors.

Experimental Methodologies

1. Syngeneic Mouse Tumor Models:

These models utilize immunocompetent mice, which are crucial for studying immunotherapies.

  • Protocol:

    • Mouse cancer cell lines (e.g., B16 melanoma, CT26 colon carcinoma) are implanted into syngeneic mice (e.g., C57BL/6, BALB/c).[6][8]

    • Once tumors are established, mice are treated with the IDO1 inhibitor, often in combination with other immunotherapies like anti-PD-1 or anti-CTLA-4 antibodies.[6]

    • Tumor growth is monitored over time.

    • At the end of the study, tumors and lymphoid organs are often harvested for analysis of the immune cell infiltrate (e.g., CD8+ T cells, Tregs) by flow cytometry or immunohistochemistry.[6]

    • The efficacy of the inhibitor is determined by its ability to delay tumor growth and improve survival. A critical control is to test the inhibitor in immunodeficient mice (e.g., nu/nu); a lack of efficacy in these mice supports an immune-mediated mechanism of action.[6][8]

2. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis:

  • PK studies measure the absorption, distribution, metabolism, and excretion of the drug to determine its bioavailability and half-life.[2][8]

  • PD studies assess the biological effect of the drug on its target. For IDO1 inhibitors, this typically involves measuring the levels of tryptophan and kynurenine in the plasma or tumor tissue of treated animals. A significant reduction in the kynurenine/tryptophan ratio indicates target engagement.[9]

In_Vivo_Workflow In Vivo Evaluation Workflow for IDO1 Inhibitors Implantation Implant Tumor Cells (e.g., B16, CT26) into Syngeneic Mice Tumor_Growth Allow Tumor Establishment Implantation->Tumor_Growth Treatment Treat with IDO1 Inhibitor (± other immunotherapies) Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Survival Treatment->Monitoring Analysis Endpoint Analysis Monitoring->Analysis Efficacy Determine Efficacy Monitoring->Efficacy PKPD PK/PD Analysis (Plasma/Tumor Kyn/Trp) Analysis->PKPD Immune_Profiling Immune Cell Profiling (Flow Cytometry, IHC) Analysis->Immune_Profiling

Caption: Workflow for the in vivo evaluation of IDO1 inhibitors.

Comparative In Vivo Data
InhibitorPreclinical Efficacy (Monotherapy)Preclinical Efficacy (Combination Therapy)Key In Vivo Findings
Epacadostat (INCB024360) ModestSynergizes with anti-PD-1, anti-CTLA-4, and cancer vaccines.[7]Demonstrates in vivo target engagement by reducing plasma kynurenine.[9] Efficacy is dependent on a functional immune system.[8]
Navoximod (GDC-0919/NLG-919) ModestEnhances the efficacy of cancer vaccines and anti-PD-1 therapy.[8]Orally bioavailable and reduces plasma kynurenine levels. Increases the CD8+ T cell to Treg ratio in tumors.[8]
Indoximod (D-1MT) LimitedShows efficacy with chemotherapy, dendritic cell vaccines, and checkpoint inhibitors.[2][8]Well-tolerated in clinical trials.[2][8] Pharmacokinetic studies show a plateau in plasma concentration at higher doses.[2][8]
BMS-986205 PotentStrong synergy with checkpoint inhibitors.Potent and selective in vivo. Restores T-cell proliferation in preclinical models.[13] Reduces serum kynurenine levels in patients.[13]

Key Insights from In Vivo Data:

  • Combination is Key: While most IDO1 inhibitors show modest anti-tumor activity as monotherapies, their real potential lies in their ability to synergize with other immunotherapies, particularly checkpoint inhibitors.[6][7][8] This is because blocking IDO1 can help overcome resistance to these agents.

  • Target Engagement: Potent inhibitors like Epacadostat, Navoximod, and BMS-986205 have demonstrated clear pharmacodynamic effects in vivo, effectively lowering kynurenine levels and confirming target engagement.[8][9][13]

  • Immune-Mediated Effects: The lack of efficacy of these inhibitors in immunodeficient mice strongly supports the hypothesis that their anti-tumor effects are mediated by the restoration of host anti-tumor immunity.[6][8]

  • Clinical Disappointments and Future Directions: It is crucial to note that despite promising preclinical data, the combination of Epacadostat and pembrolizumab failed to show a benefit over pembrolizumab alone in a large Phase III trial in melanoma patients.[3][7][9] This has tempered enthusiasm for IDO1 inhibition and highlighted the need for a better understanding of patient selection, potential resistance mechanisms, and the complexities of the IDO1 pathway. Some research suggests that certain IDO1 inhibitors may paradoxically increase IDO1 protein levels, potentially limiting their efficacy.[14] Newer approaches, such as IDO1 degraders (iDegs), are being explored to overcome this limitation.[14]

Conclusion

The landscape of IDO1 inhibitors is diverse, with compounds exhibiting distinct mechanisms of action, potencies, and selectivities. While Epacadostat, Navoximod, and BMS-986205 are potent, direct inhibitors of IDO1, Indoximod represents a mechanistically different approach. In vitro assays are invaluable for initial characterization, but in vivo studies in immunocompetent models are critical to demonstrate immune-mediated anti-tumor efficacy.

The clinical failure of Epacadostat underscores the challenges in translating preclinical success to the clinic. Future research in this area will likely focus on the development of next-generation inhibitors, the identification of predictive biomarkers to select patients most likely to respond, and the exploration of novel combination strategies. Despite the setbacks, the fundamental role of the IDO1 pathway in tumor immune evasion remains a compelling rationale for its continued investigation as a therapeutic target.

References

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–6811. [Link]

  • Zimmer, L., et al. (2020). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 11, 595. [Link]

  • Chevolet, I., et al. (2022). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology, 13, 1030737. [Link]

  • Mirage News. (2026, January 23). Strong Immune Defence Against Cancer. [Link]

  • Wang, Y., et al. (2021). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1095. [Link]

  • Drug Target Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

  • Patsnap. (2024, June 21). What are IDO1 inhibitors and how do they work? [Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. [Link]

  • Liu, X., et al. (2020). What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. Journal of Experimental & Clinical Cancer Research, 39(1), 183. [Link]

  • Li, F., et al. (2021). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 9, 687588. [Link]

  • van den Eynde, B. J., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Clinical Cancer Research, 26(5), 979-981. [Link]

  • OncLive. (2017, April 4). Novel IDO1 Inhibitor Shows Promise in Early Phase Study. [Link]

  • AMSBIO. IDO Immune Pathway. [Link]

  • Sinyuk, M., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30581–30593. [Link]

  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. [Link]

Sources

A Researcher's Guide to Evaluating the Drug Resistance Profile of Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge of Drug Resistance and the Promise of Indole Derivatives

The emergence of drug resistance is a critical global health challenge, threatening the efficacy of treatments for a vast array of diseases, from bacterial infections to cancer.[1] This phenomenon, where pathogens or malignant cells evolve mechanisms to withstand previously effective therapeutic agents, necessitates a continuous pipeline of novel drug candidates with distinct mechanisms of action.[1] The indole scaffold, a privileged heterocyclic structure found in numerous natural and synthetic bioactive compounds, represents a promising avenue for the development of next-generation therapeutics.[2][3][4] Indole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5][6] Notably, some indole-based compounds have shown efficacy against drug-resistant cancer cells and pathogens, highlighting their potential to overcome existing resistance mechanisms.[5][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the drug resistance profile of novel indole derivatives. We will delve into the fundamental in vitro and in vivo methodologies, explore the underlying molecular mechanisms of resistance, and present a comparative analysis to benchmark new compounds against existing alternatives. Our approach emphasizes not just the "how" but the "why" behind experimental choices, ensuring a robust and insightful evaluation.

Part 1: Foundational In Vitro Assessment of Drug Resistance

The initial characterization of a novel indole derivative's resistance profile begins with a suite of well-established in vitro assays. These experiments provide fundamental data on the compound's intrinsic activity and its potential to select for resistant populations.

Determining Intrinsic Activity: Minimum Inhibitory Concentration (MIC) and Cytotoxicity Assays

The first step is to quantify the baseline potency of the novel indole derivative against the target cells or microorganisms.

  • For Antimicrobial Agents: Minimum Inhibitory Concentration (MIC) Assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9] This is a critical parameter for assessing the potency of a new compound.[8] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[9][10]

    Experimental Protocol: Broth Microdilution MIC Assay [9][10]

    • Preparation of Reagents and Media: Prepare a stock solution of the novel indole derivative in a suitable solvent. Prepare Mueller-Hinton Broth (MHB) for bacteria or appropriate broth for other microorganisms.[11]

    • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the indole derivative in the broth to create a range of concentrations.[9]

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5x10^5 CFU/mL).[9]

    • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35°C ± 2°C for 16-20 hours for many bacteria).[8]

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9]

  • For Anticancer Agents: Cytotoxicity Assays (e.g., MTT Assay). For evaluating anticancer compounds, cytotoxicity assays are employed to determine the concentration required to inhibit cell growth or kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures cell viability.[12][13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[12]

    Experimental Protocol: MTT Assay [12][14][15]

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[14]

    • Compound Treatment: Treat the cells with a serial dilution of the novel indole derivative and incubate for a specified period (e.g., 72 hours).[14]

    • MTT Addition: Add MTT solution (final concentration of 0.45-0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[14][15]

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[14][15]

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 492-590 nm.[12][14] The results are typically used to calculate the IC50 value, the concentration of the drug that inhibits 50% of cell growth.

Induction of Drug Resistance: A Window into a Compound's Long-Term Efficacy

A crucial aspect of evaluating a novel compound is its propensity to induce resistance. This is often assessed by generating drug-resistant cell lines through continuous exposure to the compound.[16][17]

Experimental Protocol: Generation of Drug-Resistant Cell Lines [16][18]

  • Initial Exposure: Begin by exposing the parental cell line to the novel indole derivative at a concentration equal to its IC50 or MIC.

  • Stepwise Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of the drug in a stepwise manner.[16][18] This process mimics the selective pressure that can lead to resistance in a clinical setting.[18]

  • Monitoring and Characterization: Regularly monitor the cells for changes in morphology and growth rate. Once a resistant population is established (typically defined by a significant increase in IC50 or MIC compared to the parental line), further characterization is necessary.

  • Stability of Resistance: To confirm that the resistance is a stable phenotype, culture the resistant cells in a drug-free medium for several passages and then re-evaluate their sensitivity to the compound.[18]

Diagram: Workflow for Generating a Drug-Resistant Cell Line

G start Parental Cell Line expose_ic50 Expose to IC50/MIC of Novel Indole Derivative start->expose_ic50 monitor_growth Monitor Cell Growth and Viability expose_ic50->monitor_growth monitor_growth->expose_ic50 Significant cell death increase_conc Gradually Increase Drug Concentration monitor_growth->increase_conc Cells adapt stable_growth Observe Stable Growth at Higher Concentration increase_conc->stable_growth characterize Characterize Resistant Phenotype (IC50/MIC Shift) stable_growth->characterize stability_test Culture in Drug-Free Medium characterize->stability_test confirm_resistance Re-challenge with Drug to Confirm Stable Resistance stability_test->confirm_resistance end Established Drug-Resistant Cell Line confirm_resistance->end

Caption: A stepwise process for inducing and confirming drug resistance in a cell line.

Part 2: In Vivo Models for a Clinically Relevant Perspective

While in vitro assays provide valuable initial data, they cannot fully recapitulate the complex interactions within a living organism.[19] In vivo models are therefore essential for a more clinically relevant assessment of a drug's resistance profile.[20]

Xenograft Models: A Cornerstone of Preclinical Cancer Research

Human tumor xenografts, where human cancer cells are implanted into immunocompromised mice, are the most frequently used in vivo models for studying anticancer drug resistance.[20]

  • Cell Line-Derived Xenografts (CDX): These models are established by injecting cultured cancer cell lines (both parental and their drug-resistant counterparts) into mice.[21] They are highly reproducible and allow for a direct comparison of the novel indole derivative's efficacy against sensitive and resistant tumors.

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor fragments from a patient directly into mice.[22] These models are considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original tumor.[22]

Experimental Protocol: In Vivo Efficacy Study Using Xenograft Models

  • Animal Model Selection: Choose an appropriate immunocompromised mouse strain (e.g., Athymic Nude or NOD/SCID).[20]

  • Tumor Implantation: Implant parental and drug-resistant cancer cells subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Allow the tumors to reach a palpable size.

  • Treatment Administration: Randomize the mice into treatment groups (e.g., vehicle control, novel indole derivative, standard-of-care drug). Administer the treatments according to a predetermined schedule and route.

  • Efficacy Assessment: Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic and Mechanistic Studies: At the end of the study, tumors can be harvested for further analysis of biomarkers and to investigate the mechanisms of action and resistance.

Part 3: Unraveling the Mechanisms of Resistance

A thorough evaluation of a novel indole derivative's resistance profile requires an understanding of the molecular mechanisms by which resistance develops. This knowledge is crucial for designing strategies to overcome or circumvent resistance. Common mechanisms of drug resistance include increased drug efflux, target alteration, activation of alternative signaling pathways, and enhanced DNA repair.[23]

Investigating Drug Efflux: The Role of ABC Transporters

ATP-binding cassette (ABC) transporters are a major cause of multidrug resistance (MDR) as they can actively pump a wide range of drugs out of the cell.

  • Flow Cytometry-Based Efflux Assays: Flow cytometry is a powerful tool for quantifying the retention of fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-glycoprotein).[24][25] A decrease in intracellular fluorescence in the presence of the novel indole derivative can indicate that it is a substrate for an efflux pump.

Diagram: ABC Transporter-Mediated Drug Efflux

G cluster_0 Cell Membrane transporter ABC Transporter (e.g., P-glycoprotein) drug_out Novel Indole Derivative transporter->drug_out Efflux adp ADP + Pi transporter->adp drug_in Novel Indole Derivative drug_in->transporter Enters Cell atp ATP atp->transporter

Caption: Schematic of an ABC transporter actively pumping a drug out of the cell.

Identifying Target Alterations and Pathway Modulation

Resistance can also arise from mutations in the drug's target protein or the activation of bypass signaling pathways.

  • Genomic and Proteomic Analyses: Techniques such as DNA sequencing and Western blotting can be used to identify mutations in the target gene or changes in the expression levels of key proteins in resistant cells compared to parental cells.

  • Signaling Pathway Analysis: Investigating the activation status of key signaling pathways known to be involved in cell survival and proliferation (e.g., Akt, ERK) can reveal if the resistant cells have found alternative routes to bypass the drug's inhibitory effects.[23]

Part 4: Comparative Analysis and Combination Strategies

To contextualize the performance of a novel indole derivative, it is essential to compare its resistance profile to that of established drugs.

Benchmarking Against Standard-of-Care Agents

The in vitro and in vivo experiments described above should be conducted in parallel with clinically relevant, standard-of-care drugs. This allows for a direct comparison of:

  • Potency: IC50/MIC values against both sensitive and resistant cell lines.

  • Resistance Fold: The ratio of the IC50/MIC of the resistant line to the parental line. A lower resistance fold for the novel compound is desirable.

  • In Vivo Efficacy: The degree of tumor growth inhibition in xenograft models of both sensitive and resistant tumors.

Table: Comparative Drug Resistance Profile

CompoundParental Cell Line IC50 (µM)Resistant Cell Line IC50 (µM)Resistance FoldIn Vivo TGI (%) (Resistant Xenograft)
Novel Indole Derivative [Insert Data][Insert Data][Insert Data][Insert Data]
Standard-of-Care Drug A [Insert Data][Insert Data][Insert Data][Insert Data]
Standard-of-Care Drug B [Insert Data][Insert Data][Insert Data][Insert Data]
Exploring Combination Therapies to Overcome Resistance

Combining the novel indole derivative with other therapeutic agents is a promising strategy to enhance efficacy and overcome resistance.[26][27] Synergy assays can be used to identify drug combinations that are more effective than the individual agents alone.

  • Checkerboard Assay: This in vitro method involves testing a matrix of concentrations of two drugs to determine if their combined effect is synergistic, additive, or antagonistic. The results can be analyzed using models such as the Bliss independence model or the highest single agent (HSA) model.[28]

Diagram: Synergy Analysis Workflow

G start Select Novel Indole Derivative and Combination Agent checkerboard Perform Checkerboard Assay (Matrix of Concentrations) start->checkerboard data_analysis Analyze Data using Synergy Models (e.g., Bliss, HSA) checkerboard->data_analysis synergy_score Calculate Synergy Score data_analysis->synergy_score synergistic Synergistic Interaction synergy_score->synergistic additive Additive Interaction synergy_score->additive antagonistic Antagonistic Interaction synergy_score->antagonistic

Caption: Workflow for assessing the synergistic potential of drug combinations.

Conclusion: A Rigorous Path to Promising Therapeutics

The evaluation of a novel indole derivative's drug resistance profile is a multifaceted but essential undertaking. By systematically progressing from foundational in vitro assays to clinically relevant in vivo models and delving into the underlying molecular mechanisms, researchers can build a comprehensive understanding of a compound's strengths and weaknesses. This rigorous, evidence-based approach is paramount for identifying truly promising therapeutic candidates that have the potential to overcome the formidable challenge of drug resistance and improve patient outcomes.

References

  • Jin, H., et al. (2023). Baicalein enhances the sensitivity of cervical cancer cells to cisplatin by inducing cuproptosis. [Source details not fully available in provided snippets][23]

  • Crown Bioscience. (n.d.). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog.[19]

  • Al-Malki, J., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5489. [Link][2]

  • Liss, A. D., et al. (2017). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (126), 55873. [Link][16]

  • Pemovska, T., et al. (2015). Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. Blood, 126(3), 364–374. [Link][26]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link][10]

  • Al-Malki, J., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1083. [Link][5][7]

  • Lin, K. H., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), 53423. [Link][29]

  • Ciardiello, F., et al. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Opinion in Oncology, 26(1), 100-106. [Link][20]

  • Fekete, Z., et al. (2012). Flow cytometric analysis of the multiple drug resistance phenotype. Methods in Molecular Biology, 915, 239-251. [Link][24]

  • Al-Hussaini, K., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42358–42368. [Link][30]

  • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines? ResearchGate. [Link][31]

  • Protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link][14]

  • Charles River Laboratories. (n.d.). Combination Therapy Screening & Assays. Charles River Laboratories. [Link][27]

  • Szollosi, J., et al. (2012). Flow Cytometric Evaluation of Multidrug Resistance Proteins. Methods in Cell Biology, 112, 335-356. [Link][25]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link][11]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link][15]

  • The Pharma Innovation. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. The Pharma Innovation Journal, 7(8), 342-346. [Link][6]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Pharmaron. [Link][21]

  • Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link][18]

  • Ianevski, A., et al. (2017). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 1711, 157-183. [Link][32]

  • Crown Bioscience. (n.d.). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog. [Link][22]

  • AIP Publishing. (2023). Indole as an emerging scaffold in anticancer drug design. AIP Conference Proceedings, 2854(1), 040001. [Link][3]

  • Khan, I., et al. (2023). Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis. Molecules, 28(13), 5038. [Link][1]

  • Hatok, J., et al. (2009). In vitro assays for the evaluation of drug resistance in tumor cells. Clinical & Experimental Medicine, 9(1), 1-7. [Link][13]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link][9]

  • ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate. [Link][4]

  • Chen, Y., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research, 83(20), 3463–3476. [Link][28]

Sources

Comparative Analysis of QSAR Methodologies for Sulfonamide-Based Indole Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery

In the landscape of targeted cancer therapy, the inhibition of aromatase, a key enzyme in estrogen biosynthesis, remains a cornerstone for the treatment of hormone-dependent breast cancer. The quest for novel, potent, and selective non-steroidal aromatase inhibitors has led researchers to explore diverse chemical scaffolds, with sulfonamide-based indoles emerging as a promising class. Quantitative Structure-Activity Relationship (QSAR) studies, coupled with molecular docking, have become indispensable tools in rationally guiding the design and optimization of these inhibitors.

This guide provides a comparative analysis of two notable QSAR studies on sulfonamide-based indole aromatase inhibitors, offering insights into their respective methodologies, key findings, and the strategic implications for drug design. By dissecting the experimental and computational choices made in these studies, we aim to provide a practical framework for researchers navigating this specialized field.

A Tale of Two Studies: A Comparative Overview

For this analysis, we will delve into the methodologies and findings of two key publications:

  • Pingaew, R., et al. (2018). "Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors." European Journal of Medicinal Chemistry, 143, 1604-1615.

  • Fantacuzzi, M., et al. (2020). "Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors." European Journal of Medicinal Chemistry, 185, 111815.

While both studies share the common goal of identifying potent indole-sulfonamide aromatase inhibitors through a QSAR approach, they differ in their chemical space exploration and the specifics of their computational models. The Pingaew study focuses on a series of 34 indoles bearing sulfonamides, identifying compounds with sub-micromolar IC50 values. The Fantacuzzi paper explores a library of 30 aryl sulfonamide derivatives with an indole nucleus, also yielding inhibitors in the sub-micromolar range.

Methodology Showdown: A Deep Dive into Experimental and Computational Workflows

A critical aspect of any QSAR study is the robustness of both the biological and computational methods employed. Here, we compare the approaches taken in the two studies.

In Vitro Aromatase Inhibition Assay: The Foundation of a Reliable QSAR Model

The accuracy of a QSAR model is fundamentally dependent on the quality of the input biological data. Both studies utilized established methods to determine the half-maximal inhibitory concentration (IC50) of their synthesized compounds against human aromatase. A common and reliable method for this is a fluorometric assay, which measures the fluorescence generated from a substrate conversion by aromatase.

Below is a representative step-by-step protocol for a fluorometric aromatase inhibition assay, based on commercially available kits that are frequently used in such studies.

Experimental Protocol: Fluorometric Aromatase Inhibition Assay

Objective: To determine the IC50 value of test compounds against human recombinant aromatase.

Materials:

  • Human recombinant aromatase enzyme

  • Fluorogenic substrate

  • NADPH generating system

  • Aromatase assay buffer

  • Test compounds and a reference inhibitor (e.g., Letrozole)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the test compounds and the reference inhibitor at various concentrations. Prepare the enzyme, substrate, and NADPH generating system according to the manufacturer's instructions.

  • Reaction Setup: To each well of the 96-well plate, add the assay buffer, the NADPH generating system, and the test compound or reference inhibitor.

  • Enzyme Addition: Add the human recombinant aromatase to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: After incubation, add the fluorogenic substrate to each well. Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) in a kinetic mode for a defined period.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The causality behind choosing a fluorometric assay lies in its high sensitivity, high-throughput capability, and reduced reliance on radioactive materials compared to older tritiated water release assays. This self-validating system includes positive controls (a known inhibitor like letrozole) and negative controls (no inhibitor) to ensure the assay is performing correctly.

Computational Workflow: From Molecular Structure to Predictive Model

Both research groups employed a synergistic approach of molecular docking and QSAR to understand the structure-activity relationships of their compounds. The general workflow is a multi-step process that translates chemical structures into a predictive mathematical model.

G cluster_0 Data Preparation cluster_1 Biological Data cluster_2 QSAR Model Development cluster_3 Molecular Docking A 2D Chemical Structures of Sulfonamide-Based Indoles B 3D Structure Generation & Energy Minimization A->B Conformational Analysis D Calculation of Molecular Descriptors B->D C Experimental IC50 Values from Aromatase Inhibition Assay E Data Splitting: Training and Test Sets C->E D->E F Model Building using Statistical Methods (e.g., MLR, PLS) E->F G Model Validation: Internal & External F->G K Interpretation of SAR G->K H Preparation of Aromatase Crystal Structure (e.g., PDB: 3EQM) I Docking of Ligands into the Active Site H->I J Analysis of Binding Modes and Interactions I->J J->K

Caption: A generalized workflow for QSAR and molecular docking studies.

Comparative Analysis of QSAR Models and Key Descriptors

The core of a QSAR study is the derived mathematical model that correlates molecular descriptors with biological activity. The choice of descriptors is crucial as they encode the physicochemical properties of the molecules that are believed to influence their interaction with the target protein.

Study Key Molecular Descriptors Interpretation of Descriptor Influence
Pingaew et al. (2018) MATS6e (Moran autocorrelation of lag 6 weighted by atomic Sanderson electronegativities)This descriptor relates to the spatial distribution of electronegativity within the molecule. A higher value was found to be favorable for inhibitory activity, suggesting that specific arrangements of electronegative atoms are important for binding.
Fantacuzzi et al. (2020) HBD (Hydrogen Bond Donors)HBA (Hydrogen Bond Acceptors)The model indicated that a higher number of hydrogen bond donors and a lower number of hydrogen bond acceptors are requirements for potent aromatase inhibition. This points to the critical role of specific hydrogen bonding interactions in the active site.

The divergence in the key descriptors identified by the two studies highlights that different aspects of the molecular structure can be emphasized depending on the chemical space being explored and the statistical methods used. The Pingaew study's focus on an electronegativity-based descriptor suggests the importance of electrostatic interactions, while the Fantacuzzi study directly points to the significance of hydrogen bonding potential. These descriptors are not mutually exclusive in their implications; for instance, the sulfonamide moiety, a common feature in both series, possesses both electronegative atoms and hydrogen bond donor/acceptor capabilities.

Molecular Docking: Visualizing the Binding Hypothesis

Molecular docking serves to provide a structural basis for the observed SAR and the QSAR model. Both studies performed docking simulations into the active site of human aromatase, likely using a crystal structure such as PDB ID: 3EQM. This structure reveals a predominantly hydrophobic active site with key polar residues that can form hydrogen bonds.

The docking studies from both research groups converged on a similar binding hypothesis:

  • The indole nucleus of the inhibitors is positioned to interact with the heme iron of the aromatase enzyme, a characteristic interaction for many non-steroidal aromatase inhibitors.

  • The sulfonamide group plays a crucial role in forming hydrogen bonds with key amino acid residues in the active site. For instance, the Pingaew study identified interactions with MET374 and ASP309.

  • Aromatic portions of the molecules engage in hydrophobic interactions within the active site, further stabilizing the ligand-protein complex.

G cluster_0 Aromatase Active Site cluster_1 Indole Sulfonamide Inhibitor Aro Heme Iron Hydrophobic Pocket MET374 ASP309 Inh Indole Ring Sulfonamide Group Aryl Moiety Inh:f0->Aro:f0 Coordination Inh:f1->Aro:f2 H-Bond Inh:f1->Aro:f3 H-Bond Inh:f2->Aro:f1 Hydrophobic Interaction

Caption: Key interactions of indole sulfonamides in the aromatase active site.

Comparative Performance of Lead Compounds

Both studies successfully identified compounds with significant aromatase inhibitory activity. A direct comparison of the most potent compounds from each study provides valuable insights into the subtle structural modifications that can lead to enhanced potency.

Study Most Potent Compound(s) IC50 (µM) Key Structural Features
Pingaew et al. (2018) Compound 28 (a phenoxy analog with a methoxy group)0.7Bis-indole scaffold with an electron-donating group.
Fantacuzzi et al. (2020) Compound IX (indole at C-5)0.16Aryl sulfonamide attached to the C-5 position of the indole ring.

The Fantacuzzi study yielded a more potent inhibitor, suggesting that the specific substitution pattern on the indole ring is a critical determinant of activity. Their finding that the attachment of the aryl sulfonamide at the 5-position of the indole is crucial for high potency provides a clear and actionable design principle for future optimization efforts.

Conclusion and Future Directions

The Pingaew study highlights the importance of the overall electronic properties of the inhibitors, while the Fantacuzzi study provides more specific guidance on the role of hydrogen bonding and the optimal substitution pattern on the indole scaffold. For researchers in this field, these studies collectively suggest that future design strategies should focus on:

  • Optimizing the substitution on the indole ring , with a particular emphasis on the 5-position.

  • Fine-tuning the hydrogen bonding capacity of the sulfonamide moiety and other functional groups to maximize interactions with key active site residues.

  • Balancing electronic and steric properties to achieve a favorable binding profile.

By building upon the insights from these and other QSAR studies, the rational design of the next generation of highly potent and selective sulfonamide-based indole aromatase inhibitors is well within reach.

References

  • Pingaew, R., Mandi, P., Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2018). Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors. European Journal of Medicinal Chemistry, 143, 1604-1615.
  • Fantacuzzi, M., De Filippis, B., Gallorini, M., Ammazzalorso, A., Giampietro, L., Maccallini, C., ... & Amoroso, R. (2020). Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. European Journal of Medicinal Chemistry, 185, 111815.
  • Ghosh, D., Griswold, J., Erman, M., & Pangborn, W. (2009). Structural basis for androgen specificity and oestrogen synthesis in human aromatase.
  • Pingaew, R., Prachayasittikul, V., Worachartcheewan, A., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2019). Synthesis, molecular docking, and QSAR study of bis-sulfonamide derivatives as potential aromatase inhibitors. Bioorganic & medicinal chemistry, 27(19), 115040.
  • Todeschini, R., & Consonni, V. (2009).
  • Pingaew, R., Mandi, P., Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2018). Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors. European Journal of Medicinal Chemistry, 143, 1604–1615. [Link]

  • Fantacuzzi, M., De Filippis, B., Gallorini, M., Ammazzalorso, A., Giampietro, L., Maccallini, C., Aturki, Z., Donati, E., Ibrahim, R. S., Shawky, E., Cataldi, A., & Amoroso, R. (2020). Synthesis, biological

A Senior Scientist's Guide to Comparing Binding Modes of Novel Sulfonamides via Molecular Docking

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Molecular Docking in Sulfonamide Drug Discovery

The sulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of antibacterial, antiglaucoma, and anticancer agents.[1][2][3] Its remarkable versatility stems from its ability to act as a potent zinc-binding group, notably targeting metalloenzymes like carbonic anhydrase (CA).[1][2] In the quest to develop novel, more selective, and potent sulfonamide-based therapeutics, understanding precisely how these molecules interact with their protein targets at an atomic level is paramount. Molecular docking, a powerful computational technique, serves this exact purpose. It predicts the preferred orientation and conformation—the "binding mode"—of a ligand within a protein's active site, providing invaluable insights that guide rational drug design.[4][5]

This guide moves beyond a simple procedural overview. It is designed for researchers and drug development professionals, providing a robust, field-proven framework for not only performing molecular docking simulations but, more critically, for objectively comparing the binding modes of novel sulfonamides. We will explore the causality behind key experimental choices, establish a self-validating workflow to ensure data integrity, and provide a clear path for interpreting results to make meaningful, data-driven decisions in your discovery pipeline.

Pillar 1: Strategic Foundations for a Credible Docking Study

Before a single calculation is run, the success of a docking campaign is determined by careful planning and strategic decision-making. Garbage in, garbage out is the immutable law of computational chemistry. Here, we delineate the critical preparatory steps that form the bedrock of a scientifically sound comparison.

Expertise in Action: The Causality Behind Your Choices
  • Target Selection and Preparation: The choice of the protein structure is the single most important factor. Always begin by sourcing a high-resolution X-ray crystal structure from the Protein Data Bank (RCSB PDB).[6]

    • Why a Co-crystallized Structure is Preferred: Select a structure that has a known sulfonamide or similar inhibitor already bound (a "co-crystal"). This provides an experimentally determined reference for the binding site's location and key interactions.[7]

    • The Rationale for Cleaning the PDB File: Crystal structures are not perfect models. They contain non-essential water molecules, co-factors, and sometimes buffer components that must be removed as they can interfere with the docking algorithm.[8] Hydrogen atoms, which are crucial for defining hydrogen bonds, are typically absent in crystal structures and must be computationally added.[9] This entire process is known as receptor preparation.

  • Ligand Preparation: Beyond a Simple 2D Sketch: A ligand's activity is dictated by its 3D shape and electronic properties.

    • Why Ionization and Tautomeric States Matter: Sulfonamides and their target proteins have ionizable groups. The protonation state of both the ligand and protein residues at physiological pH (typically ~7.4) dramatically affects electrostatic interactions and hydrogen bonding capacity.[7] Using tools to predict these states is not an optional step; it is essential for biological relevance.[7][10] Neglecting this can lead to completely erroneous binding mode predictions.

    • Energy Minimization: A 2D drawing must be converted to a stable, low-energy 3D conformation. This ensures the docking algorithm starts with a physically realistic ligand structure.

  • Choosing Your Docking Engine: Numerous docking programs are available, each with different algorithms and scoring functions.[5]

    • AutoDock Vina: The Accessible Workhorse: For many academic and research applications, AutoDock Vina offers a powerful combination of speed, accuracy, and open-source accessibility.[11][12] Its scoring function provides an estimated binding affinity in kcal/mol, where more negative values indicate stronger predicted binding.[13][14]

    • Commercial Suites (e.g., Schrödinger, MOE): These offer more integrated workflows and sophisticated scoring functions but come at a significant cost. The principles outlined here are universally applicable, regardless of the software used.

Conceptual Workflow for a Self-Validating Docking Study

The following diagram illustrates the high-level strategy, emphasizing the crucial validation loop that underpins the trustworthiness of the entire study.

cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation (Trustworthiness) cluster_prod Phase 3: Production Docking & Analysis PDB Select Target PDB (Co-crystallized) PrepProt Prepare Protein: - Remove water - Add hydrogens - Assign charges PDB->PrepProt PrepLig Prepare Ligands: - Novel Sulfonamides - Native Ligand (Reference) - Set protonation states PDB->PrepLig Redock Re-dock Native Ligand into Active Site PrepProt->Redock PrepLig->Redock RMSD Calculate RMSD vs. Crystal Pose Redock->RMSD Check Is RMSD < 2.0 Å? RMSD->Check Check->PrepProt No (Refine Protocol)   DockNovel Dock Novel Sulfonamides using Validated Protocol Check->DockNovel  Yes (Protocol Validated) Analyze Analyze & Compare: - Docking Scores - Binding Poses - Key Interactions DockNovel->Analyze Report Generate Comparison Report Analyze->Report

Caption: High-level workflow for molecular docking, including the critical protocol validation step.

Pillar 2: A Self-Validating Docking Workflow

Trustworthiness in computational science is achieved through rigorous validation. This section provides a detailed, step-by-step protocol that includes the essential "re-docking" procedure to confirm that your chosen parameters can accurately reproduce experimental data.

Experimental Protocol: Docking Sulfonamides into Carbonic Anhydrase II

For this protocol, we will use Human Carbonic Anhydrase II (PDB ID: 3K34), a common sulfonamide target, and the open-source docking program AutoDock Vina.

Step 1: Target Protein Preparation

  • Download: Obtain the PDB file for 3K34 from the RCSB PDB.

  • Clean Structure: Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL.[15] Remove all water molecules and any co-solvents or ions not essential for the protein's structure. The native ligand within 3K34 should be saved as a separate file and then deleted from the protein file.

  • Prepare for Docking: Use preparation tools (e.g., AutoDock Tools) to add polar hydrogens and assign partial charges to the protein atoms. Save the prepared protein in the required .pdbqt format.[8] This format includes charge and atom type information needed by Vina.

Step 2: Ligand Preparation

  • Obtain Structures:

    • Native Ligand: Extract the co-crystallized inhibitor from the original 3K34.pdb file.

    • Novel Sulfonamides: Sketch your novel compounds in a chemical drawing program and save them in a standard format like .mol2 or .sdf.

  • Generate 3D Conformations & Add Hydrogens: Use a tool like Open Babel to convert 2D structures to 3D and perform an initial energy minimization.

  • Set Protonation States: Crucially, determine the likely protonation state of each ligand at pH 7.4.

  • Convert to PDBQT: Use AutoDock Tools to assign charges, define the rotatable bonds (torsions), and save each ligand as a .pdbqt file.[7]

Step 3: Protocol Validation via Re-Docking

  • The Litmus Test: Before docking your novel compounds, you must prove your protocol works. This is done by re-docking the extracted native ligand back into the protein's binding site.[1][16]

  • Procedure:

    • Define the Search Space: Identify the coordinates of the native ligand in the original crystal structure. Define a "grid box" or search space for Vina that encompasses this area, typically extending 5-10 Å around the ligand.[7]

    • Run Docking: Execute the Vina docking run with the prepared protein and the native ligand .pdbqt file.

    • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Success Criterion: A successful validation is generally accepted as achieving an RMSD value of less than 2.0 Å .[16][17] This confirms that your docking parameters can accurately reproduce the experimentally observed binding mode.[17][18] If the RMSD is higher, you must revisit your preparation steps or adjust the search space definition.[17]

Step 4: Production Docking of Novel Sulfonamides

  • Execute Vina: Using the exact same validated protein structure and grid box parameters, run AutoDock Vina for each of your novel sulfonamide .pdbqt files.

  • Increase Search Intensity: For a more thorough search, consider increasing the exhaustiveness parameter in Vina.[19] The default is 8, but a value of 32 can yield more consistent results for challenging ligands.[19]

Detailed Docking Protocol Flowchart

cluster_workflow Step-by-Step Docking Protocol start Start get_pdb 1. Download PDB (e.g., 3K34) start->get_pdb prep_prot 2. Prepare Protein (Remove H2O, Add H+) Save as protein.pdbqt get_pdb->prep_prot prep_lig 3. Prepare Ligands (Native & Novel) Save as ligand.pdbqt get_pdb->prep_lig define_box 4. Define Search Space (Grid Box around native ligand) prep_prot->define_box validate 5. VALIDATE: Re-dock Native Ligand prep_lig->validate define_box->validate calc_rmsd 6. Calculate RMSD validate->calc_rmsd check RMSD < 2.0 Å? calc_rmsd->check check->prep_prot No - Refine Setup dock_novel 7. Dock Novel Sulfonamides check->dock_novel Yes analyze 8. Analyze & Compare Results dock_novel->analyze end End analyze->end

Caption: A detailed flowchart for a self-validating molecular docking experiment.

Pillar 3: Comparative Analysis & Data Interpretation

The output of a docking simulation is a set of poses and scores. The true scientific value lies in interpreting this data to compare compounds and generate actionable hypotheses.

Summarizing Quantitative Data for Comparison

Organize your results into a clear, comparative table. This allows for at-a-glance assessment of key metrics.

CompoundDocking Score (kcal/mol)Key H-Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)Predicted Binding Mode & Comments
Reference Inhibitor -9.2Thr199, Thr200Val121, Val143, Leu198Canonical binding mode. Sulfonamide group coordinates with catalytic Zn²⁺ ion via Thr199. Tail group occupies primary hydrophobic pocket.
Novel Sulfonamide A -9.8Thr199, Thr200, Gln92 Val121, Val143, Leu198Similar to reference but with an additional hydrogen bond to Gln92, potentially increasing affinity. Lower score supports this hypothesis.
Novel Sulfonamide B -8.5Thr199Val121, Leu198Lacks H-bond with Thr200. Bulky R-group causes slight shift, disrupting optimal geometry in the hydrophobic pocket. Higher (less favorable) score reflects this.
Novel Sulfonamide C -7.1His64Trp5, Phe70Atypical binding mode. Does not engage the catalytic zinc. Binds to a secondary, solvent-exposed site. Likely a low-potency or non-inhibitor.

Note: Data is illustrative. Docking scores are specific to the program and force field used and should not be directly compared between different software packages.[14]

Authoritative Grounding: From Data to Decisions
  • Docking Score as a First Filter: The docking score is an estimation of binding affinity.[13][20] Lower (more negative) scores generally suggest tighter binding.[8][13] Use this to rank your compounds. Sulfonamide A, with a score of -9.8 kcal/mol, is predicted to be a more potent binder than the reference inhibitor (-9.2 kcal/mol).

  • Binding Mode Analysis is Crucial: A good score is meaningless without a sensible binding mode.

    • Visualize the Poses: Use a visualization tool like PyMOL to inspect the top-scoring pose for each compound.[15][21][22] Does the sulfonamide group interact with the key catalytic residues as expected? For carbonic anhydrase, this often involves interaction with a zinc ion and residues like Thr199.[3]

    • Compare Interactions: Sulfonamide A's improved score is rationalized by the formation of an extra hydrogen bond with Gln92. This is a testable hypothesis. In contrast, Sulfonamide C has a poor score because it completely misses the primary binding site, a major red flag.

    • Structural Rationale: Relate the chemical structure of your novel compounds to their predicted binding modes. How does the addition of a functional group in Sulfonamide A enable the new interaction with Gln92? How does the steric bulk in Sulfonamide B lead to a loss of a key interaction? This is the essence of structure-activity relationship (SAR) analysis.

Decision Logic for Candidate Prioritization

This diagram outlines a logical process for classifying your docked compounds based on both quantitative scores and qualitative binding mode analysis.

cluster_decision Decision-Making Framework start Analyzed Docking Result (Score + Pose) score_check Is Score Better Than Reference Inhibitor? start->score_check pose_check Is Binding Mode Canonical (Interacts with key residues)? score_check->pose_check Yes pose_check_no Is Binding Mode Canonical? score_check->pose_check_no No high_priority High-Priority Candidate (Synthesize & Test) pose_check->high_priority Yes interesting Interesting / Atypical (Further Investigation Needed) pose_check->interesting No medium_priority Medium-Priority (Consider for Optimization) pose_check_no->medium_priority Yes low_priority Low-Priority (De-prioritize) pose_check_no->low_priority No

Caption: A decision tree for prioritizing novel compounds after docking analysis.

Conclusion and Future Outlook

Molecular docking is an indispensable tool for comparing novel sulfonamides, offering a potent, predictive framework to rationalize binding and prioritize synthetic efforts. By adhering to a structure of rigorous preparation, protocol validation, and systematic comparative analysis, researchers can generate reliable, high-confidence hypotheses.

However, it is critical to remember that docking is a computational simulation, not a substitute for experimental reality. The true test of these predictions lies in the laboratory. The insights gained from this guide should serve as the direct blueprint for the next steps in the drug discovery cascade: chemical synthesis of high-priority candidates, followed by in vitro enzymatic assays to determine their actual inhibitory potency (e.g., IC₅₀ values). The ultimate validation is when experimental data corroborates the computational predictions, closing the loop on a successful cycle of structure-based drug design.

References

  • Zothantluanga, J.H. & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Singh, N., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • ResearchGate. (2020). Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity?. ResearchGate. [Link]

  • ResearchGate. (2021). Ligand preparation for docking?. ResearchGate. [Link]

  • Avila, S.B. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Abbas, N., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link]

  • Schrödinger, LLC. (2022). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. [Link]

  • Academia.edu. Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. Academia.edu. [Link]

  • Salo-Ahen, O.M.H., et al. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules. [Link]

  • Bioinformatics Insights. (2024). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. [Link]

  • Pharmacology Concepts By Rajesh Choudhary. (2022). Molecular Docking by using ArgusLab. YouTube. [Link]

  • Meng, X.Y., et al. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Frontiers in Pharmacology. [Link]

  • Bua, S., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Trott, O. (2020). AutoDock Vina Manual. The Scripps Research Institute. [Link]

  • Koppen, A. (2009). Lessons from Docking Validation. Michigan State University. [Link]

  • Anderson, A.C. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

  • Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Stack Exchange. [Link]

  • Esposito, E.X., et al. (2000). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics and Modelling. [Link]

  • The Scripps Research Institute. (2021). AutoDock Vina Documentation. Scripps Research. [Link]

  • DergiPark. (2021). Determination of Antibacterial Properties of Some Sulfonamide Compounds by Molecular Docking. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Edraki, N., et al. (2014). Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Dr. A. S. S. Shaw. (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. YouTube. [Link]

  • The Scripps Research Institute. AutoDock Vina. Scripps Research. [Link]

  • CCPBioSim. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. ResearchGate. [Link]

  • Scribd. (N.D.). AutoDock Vina 1.2.0 Documentation. Scribd. [Link]

  • University of Glasgow. Displaying the protein and its ligand within PyMOL. University of Glasgow. [Link]

  • Fitzkee Lab @ Mississippi State. (N.D.). A Beginner's Guide to Molecular Visualization Using PyMOL. Mississippi State University. [Link]

  • Forli Lab. (N.D.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.